Lauryl sarcosine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[dodecyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15(17)18;/h3-14H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNFGORSPBALY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15930-65-1 (Parent) | |
| Record name | Lauryl sarcosine sodium | |
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DSSTOX Substance ID |
DTXSID70884410 | |
| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |
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Molecular Weight |
279.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with a slight odor of coconut; [EM Science MSDS] | |
| Record name | Lauryl sarcosine sodium | |
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CAS No. |
7631-98-3 | |
| Record name | Lauryl sarcosine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
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| Record name | Sodium N-dodecyl-N-methylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SODIUM LAURYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Lauryl Sarcosine (B1681465) Sodium
The most common and well-established method for synthesizing lauryl sarcosine sodium is through the acylation of sarcosine, a process analogous to the Schotten-Baumann reaction. google.comcir-safety.org This involves the reaction of a sarcosine derivative with a lauryl acylating agent.
Acylation of Sarcosine Derivatives
The foundational step in the synthesis of this compound is the condensation reaction between an activated form of lauric acid and a sarcosine salt. cir-safety.org Typically, lauroyl chloride is used as the acylating agent, which reacts with sodium sarcosinate in an aqueous or mixed-solvent system. cir-safety.orgglobethesis.com The reaction is generally carried out under alkaline conditions to neutralize the hydrochloric acid byproduct. atamanchemicals.com
Initially, lauroyl chloride is prepared from lauric acid. google.com A common method involves reacting lauric acid with a chlorinating agent like phosphorus trichloride (B1173362) or thionyl chloride. google.comgoogle.com The resulting lauroyl chloride is then reacted with sodium sarcosinate. google.com
Optimization of Reaction Conditions and Yields
Significant research has focused on optimizing the reaction conditions to maximize the yield and purity of this compound. Key parameters that are manipulated include the molar ratio of reactants, reaction temperature, and reaction time.
One study systematically investigated the synthesis using an acetone-water mixed phase and found that a molar ratio of sodium sarcosinate to lauroyl chloride of 1.3:1, a reaction temperature of 25°C, and a reaction time of 3.5 hours resulted in a yield of 97.15%. globethesis.com When ethanol (B145695) was substituted for acetone, the optimal conditions shifted to a molar ratio of 1.4:1 for sodium sarcosinate to lauroyl chloride and a 3.5-hour reaction time, yielding 95.86%. globethesis.com
Another approach to optimization involves the use of methyl laurate as the starting material instead of lauroyl chloride, which avoids the formation of sodium chloride as a byproduct. google.com This method utilizes a catalyst and specific temperature controls to achieve high yields. google.com
Interactive Table: Optimization of this compound Synthesis
| Parameter | Acetone-Water System globethesis.com | Ethanol-Water System globethesis.com | Methyl Laurate Method google.com |
| Molar Ratio (Sarcosinate:Acylating Agent) | 1.3:1 | 1.4:1 | 1:2.5 (Methyl Laurate:Sodium Sarcosinate) |
| Reaction Temperature | 25°C | Not specified | 135°C |
| Reaction Time | 3.5 hours | 3.5 hours | 3-8 hours (4 hours preferred) |
| Yield | 97.15% | 95.86% | ~90% |
| Solvent/Catalyst | Acetone/Water | Ethanol/Water | Sodium methoxide (B1231860) |
Advanced Synthetic Approaches
To address some of the drawbacks of traditional methods, such as the use of hazardous materials and the generation of inorganic byproducts, advanced synthetic strategies have been developed.
Aminonitrile Acylation and Selective Hydrolysis Techniques
An alternative pathway to amino acid-based surfactants involves the use of aminonitriles. google.com This method, first proposed in 1955, starts with the production of an aminonitrile by reacting formaldehyde, an amine, and sodium cyanide or hydrocyanic acid. google.com The aminonitrile is then acylated with a fatty acid chloride. google.com The final step involves the selective hydrolysis of the nitrile group to a carboxylic acid, yielding the desired N-acyl amino acid. enamine.net While this method offers an alternative route, it involves complex steps and the use of highly toxic cyanide. google.com
Low-Phosphorus Synthesis Protocols
A significant advancement in the synthesis of this compound is the development of low-phosphorus production methods. google.com Traditional synthesis often uses phosphorus trichloride to prepare lauroyl chloride, leading to phosphorus-containing impurities in the final product. google.com A patented method describes a process to reduce these impurities. It involves reacting lauric acid with phosphorus chloride and then treating the resulting upper-layer solution containing lauroyl chloride to remove phosphorous acid before the condensation reaction with sodium sarcosinate. google.com
Catalyst Systems in this compound Synthesis
The use of catalysts has been explored to improve the efficiency and environmental profile of this compound synthesis.
Sodium Methoxide: In a method utilizing methyl laurate, sodium methoxide serves as an effective catalyst for the condensation reaction with sodium sarcosinate. google.com This catalytic system helps to achieve high product yield and purity while avoiding the formation of inorganic salts. google.com
N-Acyl Amino Acid Surfactants as Catalysts: An innovative approach uses N-acyl amino acid surfactants themselves as catalysts in the preparation of the fatty acid chloride intermediate. google.com For instance, sodium lauroyl sarcosinate can catalyze the reaction between lauric acid and thionyl chloride to produce lauroyl chloride. google.com This self-catalysis simplifies the process and reduces the need for external catalysts.
Enzymatic Catalysis: Biocatalytic methods using enzymes like aminoacylases are being explored for the synthesis of N-acyl amino acids. d-nb.infonih.gov These methods offer the potential for high selectivity and operation under mild conditions, aligning with the principles of green chemistry. d-nb.info Lipases have also been investigated for the amidation of amino acids. chalmers.se
Phase Transfer Catalysts: The use of phase transfer catalysts, such as polyethylene (B3416737) glycol, has been reported to facilitate the reaction between lauroyl chloride and sodium sarcosinate. lookchem.com
Metal-Based Catalysts: Nanozymes co-assembled from sodium N-lauroyl sarcosinate and copper ions have been synthesized and shown to possess laccase-mimicking activity. rsc.orgnih.gov While this research focuses on the catalytic activity of the resulting complex rather than the synthesis of the surfactant itself, it highlights the interesting catalytic properties of metal-sarcosinate complexes.
Synthesis of Novel Derivatives and Analogues
The versatile structure of sodium lauryl sarcosinate, featuring both a hydrophobic alkyl chain and a hydrophilic amino acid head group, allows for considerable chemical modification. Researchers have leveraged this adaptability to synthesize novel derivatives and analogues with specialized functions, including advanced catalytic materials and surfactants with precisely controlled properties.
A notable advancement in the derivatization of sodium lauryl sarcosinate is its use in the facile synthesis of metal-co-assembled nanozymes. Nanozymes are nanomaterials that exhibit enzyme-like catalytic activity and are gaining attention for their stability and cost-effectiveness compared to natural enzymes. mdpi.comnih.gov
In one study, researchers successfully co-assembled nanozymes from sodium N-lauroyl sarcosinate (Ls) and copper (Cu) ions. rsc.org These Cu-N-lauroyl sarcosinate nanozymes (Cu-Ls NZ) were found to possess significant laccase-mimicking activity, effectively oxidizing various phenolic substrates such as phenol, 4-iodophenol, and 2,4,5-trichlorophenol. rsc.org The catalytic mechanism involves a Cu(I)-Cu(II) electron transfer system, which mimics the function of natural laccase enzymes. rsc.org
Kinetic analysis of these nanozymes revealed that their catalytic behavior follows the classic Michaelis-Menten model, a key characteristic of enzyme kinetics. rsc.orgresearchgate.net This indicates a specific, enzyme-like interaction between the nanozyme and its substrate.
| Catalyst | Substrate | K_m (mM) | V_max (10⁻⁸ M s⁻¹) |
|---|---|---|---|
| Laccase | ABTS | 0.033 | 3.33 |
| Cu-Ls NZ | ABTS | 0.297 | 5.51 |
The fundamental structure of sodium lauryl sarcosinate can be modified to create derivatives with properties tailored for specific applications. atamanchemicals.com These modifications can range from simple variations in the fatty acid chain to the attachment of the molecule to other materials to impart new functionalities.
One key area of modification involves using sodium lauryl sarcosinate to alter the surface of other materials. For instance, it has been used to prepare modified magnetite nanoparticles. sigmaaldrich.com This derivatization creates a novel extractant material designed for the selective determination of trace elements, demonstrating how the surfactant's properties can be conferred upon an inorganic substrate to create a specialized analytical tool. sigmaaldrich.com
Another example of structural influence is the use of sodium N-lauroyl sarcosinate as a template in the hydrothermal synthesis of hydroxyapatite (B223615) (HA) microspheres. researchgate.net Research has shown that the morphology of the resulting HA crystals is directly influenced by the concentration of the surfactant. researchgate.net By varying the amount of sodium lauryl sarcosinate, the HA morphology can be tailored, shifting from nanograins to nanorods, and ultimately to complex, dandelion-like microstructures. researchgate.net This templating effect highlights how the self-assembling nature of the surfactant can be used to direct the formation of advanced materials with controlled structures.
These examples underscore the principle that modifying the basic lauryl sarcosinate structure or using it as a modifying agent allows for the development of advanced materials with tailored physical and functional properties. atamanchemicals.com
| Modification / Application | Derivative / Analogue | Tailored Property / Function | Reference |
|---|---|---|---|
| Surface modification of nanoparticles | N-Lauryl sarcosine sodium salt modified magnetite nanoparticles | Creates a selective extractant for trace element determination | sigmaaldrich.com |
| Material synthesis template | Hydroxyapatite microspheres synthesized with Sar-Na | Controls crystal morphology (nanograins, nanorods, microstructures) | researchgate.net |
| Nanozyme synthesis | Copper-co-assembled N-lauroyl sarcosinate nanozyme (Cu-Ls NZ) | Confers laccase-mimicking catalytic activity | rsc.org |
Colloidal and Interfacial Science of Lauryl Sarcosine Sodium
Micellization Thermodynamics and Kinetics
The self-assembly of sodium lauroyl sarcosinate (also referred to as sodium N-lauroyl sarcosinate or SLS) in aqueous solutions is a thermodynamically driven process governed by factors such as concentration, temperature, and the presence of additives. The formation of micelles, which are aggregates of surfactant molecules, occurs above a certain concentration known as the critical micelle concentration (CMC).
Critical Micelle Concentration (CMC) Determination
The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-aggregation of surfactants in solution. For sodium lauroyl sarcosinate, the CMC value is influenced by the experimental technique used for its determination, as well as by environmental factors like pH, temperature, and the presence of salts or organic additives. iitkgp.ac.inresearchgate.net
Several methods are employed to determine the CMC of sodium lauroyl sarcosinate, including surface tensiometry, conductometry, fluorescence spectroscopy, densimetry, and high-resolution ultrasound spectroscopy. acs.orgnih.gov Each technique monitors a different physical property of the solution that changes abruptly at the CMC. nih.gov For instance, conductivity measurements show a distinct change in the slope of conductivity versus concentration at the CMC. tandfonline.com Surface tension measurements also reveal a sharp break at the CMC, where the surface becomes saturated with surfactant monomers. researchgate.net
In aqueous solutions, the reported CMC for sodium lauroyl sarcosinate typically falls within the range of 9 to 14.6 mM. researchgate.netacs.org For example, a CMC value of 13.9 mmol. L-1 at 298.15 K has been reported in the absence of additives. jocpr.com The presence of additives can significantly alter the CMC. For instance, the addition of alcohols like methanol (B129727) and ethylene (B1197577) glycol increases the CMC, while ethanol (B145695) and propanol (B110389) cause it to decrease. tandfonline.comtandfonline.com Similarly, the addition of salts like magnesium chloride (MgCl2) and sodium sulfate (B86663) (Na2SO4) leads to a decrease in the CMC. nih.gov
Table 1: CMC of Sodium Lauroyl Sarcosinate under Various Conditions
| Condition | CMC (mM) | Temperature (K) | Method |
|---|---|---|---|
| Aqueous solution | 14.6 | Not Specified | Not Specified |
| Aqueous solution | 9-14 | Not Specified | Various |
| Aqueous solution | 13.9 | 298.15 | Conductivity |
| Aqueous solution with methanol | Increases with additive concentration | 288-313 | Conductivity |
| Aqueous solution with ethanol | Decreases with additive concentration | 288-313 | Conductivity |
| Aqueous solution with ethylenediamine (B42938) | Decreases with additive concentration | 288.15–318.15 | Conductivity |
| Aqueous solution with L-Lysine.HCl | Decreases with additive concentration | 288.15–318.15 | Conductivity |
Thermodynamic Parameters of Micellization (ΔG°mic, ΔH°mic, ΔS°mic)
The thermodynamic feasibility and the nature of the forces driving micelle formation are described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be determined from the temperature dependence of the CMC. ajchem-a.comresearchgate.net
The micellization of sodium lauroyl sarcosinate is a spontaneous process, as indicated by the negative values of the Gibbs free energy of micellization (ΔG°mic). jocpr.comajchem-a.com This spontaneity is generally enhanced in the presence of certain additives. ajchem-a.com The ΔG°mic values often show only slight variation with temperature. tandfonline.comtandfonline.com
The process is typically entropy-driven, meaning that the entropy change (ΔS°mic) is positive and plays a major role. jocpr.com This is attributed to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate to form micelles. The enthalpy of micellization (ΔH°mic) can be either positive or negative, depending on the temperature and the presence of additives, indicating that the process can be either endothermic or exothermic. ajchem-a.com An enthalpy-entropy compensation phenomenon has been observed for sodium lauroyl sarcosinate systems, suggesting a consistent mechanism of micellization across different conditions. tandfonline.comajchem-a.com
Table 2: Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate
| System | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Temperature (K) |
|---|---|---|---|---|
| SLS in water | Negative | Varies with temp | Positive | 293.15 - 313.15 |
| SLS with Procaine Hydrochloride | More Negative than in water | Varies with temp | Positive | 293.15 - 313.15 |
| SLS with Ethylenediamine | Negative | Varies with temp | Positive | 288.15 - 318.15 |
| SLS with L-Lysine.HCl | Negative | Varies with temp | Positive | 288.15 - 318.15 |
Counter-ion Dissociation in Micellar Systems
In aqueous solutions of ionic surfactants like sodium lauroyl sarcosinate, the micelles are surrounded by counter-ions (Na+). The degree of counter-ion dissociation (α), also referred to as the degree of micelle ionization, is a measure of the fraction of counter-ions that are not bound to the micellar surface and are free in the solution. This parameter is crucial for understanding the electrostatic interactions in the micellar system. jocpr.com
The value of α can be determined from the ratio of the slopes of the specific conductivity versus surfactant concentration plots above and below the CMC. tandfonline.comjocpr.com For sodium lauroyl sarcosinate in water, a typical value for α is around 0.56 at 298.15 K. jocpr.com The presence of additives can influence the degree of counter-ion dissociation. For instance, the addition of ethylenediamine and L-Lysine.HCl has been shown to increase the α value of sodium lauroyl sarcosinate. jocpr.com The temperature also affects α, with studies showing an increase in its value as the temperature rises. jocpr.com
Self-Assembly Structures and Morphologies
Sodium lauroyl sarcosinate exhibits a rich self-assembly behavior, forming various aggregate structures depending on the solution conditions and the presence of other amphiphilic molecules.
Formation of Spherical Micelles
In simple aqueous solutions above its critical micelle concentration, sodium lauroyl sarcosinate typically forms small, spherical micelles. iitkgp.ac.innih.gov This is a consequence of its molecular structure, which includes a bulky ionic polar head group that leads to strong electrostatic repulsion between the surfactant molecules. nih.gov Dynamic light scattering (DLS) and transmission electron microscopy (TEM) studies have confirmed the formation of these spherical aggregates. iitkgp.ac.in The molecular packing parameter (P), which relates the volume of the hydrocarbon tail to the head group area and tail length, is less than 1/3 for these spherical micelles. nih.gov
When mixed with certain co-surfactants, such as cocamidopropyl betaine (B1666868) (CAPB), sodium lauroyl sarcosinate can still form spherical micelles. researchgate.net
Induced Formation of Unilamellar Vesicles with Co-surfactants
While sodium lauroyl sarcosinate forms micelles on its own, it can be induced to form more complex structures like unilamellar vesicles in the presence of co-surfactants. iitkgp.ac.innih.gov Vesicles are closed, bilayer structures that enclose an aqueous core. Their formation is favored when the molecular packing parameter (P) is between 1/2 and 1. nih.gov
The addition of a neutral amphiphile, such as the co-surfactant 1-decanol (B1670082), can lead to the spontaneous formation of stable, unilamellar vesicles. nih.govresearchgate.net The 1-decanol molecules insert into the surfactant monolayer, increasing the hydrophobic volume and promoting the formation of a bilayer structure. nih.gov Similarly, when mixed with cationic surfactants like N-cetylpyridinium chloride (CPC) and N-dodecylpyridinium chloride (DPC), sodium lauroyl sarcosinate can spontaneously form thermodynamically stable unilamellar vesicles over a wide range of compositions and concentrations. researchgate.netmdpi.com These vesicles are often pH-responsive and can be stable for extended periods. researchgate.net The interaction with phospholipids (B1166683) can also lead to the formation of unilamellar vesicles. diva-portal.org
Wormlike Micelle Formation and Rheological Implications
Lauryl Sarcosine (B1681465) Sodium (SLS), an amino acid-based anionic surfactant, can form wormlike micelles, particularly in mixed surfactant systems. researchgate.netresearchgate.net These elongated, flexible aggregates significantly influence the rheological properties of the solution, leading to a substantial increase in viscosity. researchgate.netresearchgate.net
The formation and characteristics of these wormlike micelles are highly dependent on several factors, including the concentration of the surfactants, the presence of co-surfactants, pH, and temperature. researchgate.netresearchgate.netresearcher.life For instance, in a mixed system with a zwitterionic surfactant like cocamidopropyl betaine (CAPB), synergistic effects promote the formation of wormlike micelles. researchgate.net The viscosity of these systems can be finely tuned by adjusting the pH, with a maximum viscosity often observed near the isoelectric point of the mixed solution. researchgate.netresearchgate.net
The transition from spherical to wormlike micelles is a key factor in the thickening mechanism of many formulations. acs.org This transition can be induced by the addition of specific co-surfactants or by altering the pH of the solution. researchgate.netacs.org The resulting viscoelastic solutions often exhibit properties that can be described by the Maxwell model, indicating the presence of a transient network of entangled wormlike micelles. researchgate.net
The rheological behavior can also be controlled by the ratio of SLS to the co-surfactant. chalmers.se For example, when mixed with N-dodecylpyrrolidone, the viscosity of the solution is highly dependent on the amount of the nonionic surfactant added. chalmers.se Similarly, in mixtures with cocamidopropyl hydroxysultaine (CAHS), the viscosity peaks at a specific pH, and this peak can be shifted by altering the ratio of the two surfactants. researchgate.net
The table below summarizes the conditions influencing wormlike micelle formation and the resulting rheological properties in systems containing Lauryl Sarcosine Sodium.
| System Components | Controlling Factors | Rheological Outcome |
| Sodium Lauroyl Sarcosinate (SLS) and Cocamidopropyl Betaine (CAPB) | pH, Mass ratio of surfactants | Formation of viscoelastic wormlike micelles, with maximum viscosity near the isoelectric point. researchgate.netresearchgate.net |
| SLS and Cocamidopropyl Hydroxysultaine (CAHS) | pH, Surfactant ratio | pH-sensitive viscosity with a distinct peak; the interplay of reptation and breakage times of micelles dictates the overall viscosity. acs.org |
| SLS and N-dodecylpyrrolidone | Concentration of N-dodecylpyrrolidone | Significant increase in viscosity with the addition of the nonionic surfactant. chalmers.se |
| SLS and Sodium Lauryl Ether Sulfate (SLES) with Cocamide Monoethanolamine (CMEA) | Surfactant concentration, Presence of NaCl | Sphere-to-rod micellar transition at higher surfactant concentrations, leading to a sharp increase in viscosity. researchgate.net |
Gelation Behavior in Aqueo-Organic Mixtures
This compound has been observed to act as a gelator in aquo-organic mixtures. researchgate.netnih.goviitkgp.ac.inresearchgate.net This gelation is typically induced by a heat-cool treatment, resulting in the formation of thermoreversible gels. researchgate.netnih.goviitkgp.ac.in The ability of SLS to form these gels is attributed to the self-assembly of the surfactant molecules into a three-dimensional network that entraps the solvent molecules. researchgate.net
The gelation behavior, including the minimum gelation concentration (MGC), morphology, and mechanical stability of the resulting gels, is influenced by the composition of the aquo-organic mixture. researchgate.netnih.goviitkgp.ac.in The molecular packing within the gel network is a crucial factor, which in turn is dictated by intermolecular interactions such as hydrogen bonding and steric repulsion at the head-group of the surfactant molecules. researchgate.netnih.goviitkgp.ac.inresearchgate.net
In comparison to similar surfactants like sodium N-lauroyl glycinate (B8599266) (SLG), SLS shows different self-assembly behavior in both aqueous and aquo-organic media. researchgate.netnih.goviitkgp.ac.in While SLS tends to form small, spherical micelles in aqueous buffer, SLG can form unilamellar vesicles. researchgate.netnih.goviitkgp.ac.in These differences in self-assembly directly impact their gelation capabilities in mixed solvent systems. researchgate.netnih.goviitkgp.ac.in
Interfacial Phenomena and Surface Activity
Dynamic Surface Tension Measurements and Adsorption Behavior
The dynamic surface tension of this compound solutions provides insights into the adsorption kinetics of the surfactant molecules at interfaces. researchgate.netresearchgate.net Measurements using techniques like maximum bubble pressure tensiometry show that the surface tension decreases with increasing surfactant concentration up to the critical micelle concentration (CMC), after which it remains relatively constant. iitkgp.ac.inresearchgate.netresearchgate.net The rate at which the surface tension decreases is related to the speed of surfactant diffusion and adsorption to the interface.
The adsorption behavior of SLS is influenced by the pH of the solution. researchgate.net At a lower pH, the foam generated from SLS solutions is more stable and drains slower compared to at a higher pH. researchgate.netresearchgate.net This is attributed to the competitive adsorption of different surfactant species at the air-water interface. researchgate.netresearchgate.net
The table below presents key interfacial properties of this compound.
| Property | Value/Observation | Conditions |
| Critical Micelle Concentration (CMC) | ~14.6 mM | Aqueous solution researchgate.net |
| Surface Tension at CMC (γ_cmc) | Decreases with increasing concentration until CMC iitkgp.ac.in | Phosphate (B84403) buffer (pH 7.0, 20 mM) at 25°C iitkgp.ac.in |
| Adsorption Behavior | pH-dependent, affecting foam stability researchgate.netresearchgate.net | Aqueous solution researchgate.netresearchgate.net |
Competitive Adsorption at Interfaces
In systems containing more than one surface-active species, competitive adsorption occurs at the interface. researchgate.net For this compound, this is particularly relevant in formulations where it is combined with other surfactants or in solutions where its hydrolysis products are present. iitkgp.ac.inresearchgate.net
The pH of the solution plays a significant role in the competitive adsorption process. researchgate.netresearchgate.net For instance, the stability of foams generated from SLS solutions is highly dependent on pH, which is explained by the competitive adsorption of different surfactant components at varying pH levels. researchgate.netresearchgate.net
In mixed surfactant systems, such as with N-alkylpyridinium chloride surfactants, strong interactions between the anionic SLS and the cationic surfactant lead to the formation of stable vesicles. conicet.gov.ar This indicates a synergistic interaction at the interface, where the combination of the two surfactants results in a more stable assembly than either component alone. conicet.gov.ar
Coacervation and Phase Separation Behavior
Formation of Coacervates in Mixed Micelle Systems
Coacervation, a phenomenon of liquid-liquid phase separation, can occur in systems containing this compound, particularly in mixed micelle systems with oppositely charged polymers. rsc.orgresearchgate.netresearchgate.net This process is driven by electrostatic interactions between the anionic surfactant and the cationic polymer, leading to the formation of a polymer-surfactant complex that separates from the bulk solution. researchgate.net
In a system composed of mixed micelles of SLS and an amphoteric surfactant like cocamidopropyl betaine (CAPB) in the presence of a cationic polymer such as cationic guar (B607891) gum, coacervates are formed upon dilution. rsc.orgresearchgate.net The properties of these coacervates, including their structure and viscoelasticity, are influenced by the mixed micelle ratio, salt concentration, and dilution ratio. rsc.orgresearchgate.net
The interaction strength between the polymer and the mixed micelles is a key determinant of the coacervate's characteristics. rsc.orgresearchgate.net Strong electrostatic interactions lead to dense, porous structures with high viscoelasticity, while weaker interactions result in a looser, mesh-like internal structure with lower viscoelasticity. rsc.orgresearchgate.net This understanding allows for the practical control of coacervate properties in various applications. rsc.orgresearchgate.net
Influence of Polymer Interactions on Coacervate Formation
The interaction between sodium lauroyl sarcosinate and various polymers can lead to the formation of coacervates, which are dense, polymer-rich phases that separate from a dilute phase. This process is of significant interest in fields like personal care product formulation. The formation of these coacervates is primarily driven by electrostatic interactions between the anionic surfactant and a cationic polymer. researchgate.netscconline.org
A key factor in coacervate formation is the charge density of both the polymer and the surfactant micelles. scconline.org For instance, studies have shown that coacervates can be formed from mixed micelles of sodium lauroyl sarcosinate (anionic) and cocamidopropyl betaine (amphoteric) in combination with cationic guar gum. researchgate.netnih.gov The properties of these coacervates, such as their structure and viscoelasticity, are highly dependent on the strength of the interaction between the polymer and the micelles. researchgate.netnih.govresearcher.life
When electrostatic interactions are dominant, a dense, porous coacervate structure with low water content and high viscoelasticity is typically formed. researchgate.netnih.govresearcher.life Conversely, weaker interactions result in a looser, mesh-like internal structure with lower viscoelasticity. researchgate.netnih.govresearcher.life This understanding allows for the strategic control of coacervate properties for various applications. researchgate.netnih.gov
Research has also explored the interaction of sodium lauroyl sarcosinate with other polymers like chitosan. google.comnih.gov Anionic surfactants like sodium lauroyl sarcosinate are often preferred in these systems because they can form coacervates with chitosan, which is a cationic polymer. google.com This coacervate is known to be highly substantive to surfaces like teeth, which can prolong the presence of active ingredients. google.com The interaction between sodium lauroyl sarcosinate and cationic hydroxyethylcellulose has also been a subject of study. nih.gov
| Interacting Polymer | Type | Key Findings |
| Cationic Guar Gum | Cationic | Forms coacervates with mixed micelles of sodium lauroyl sarcosinate and cocamidopropyl betaine. The coacervate's structure and viscoelasticity depend on the interaction strength. researchgate.netnih.gov |
| Chitosan | Cationic | Forms coacervates with sodium lauroyl sarcosinate, which are highly substantive to surfaces. google.com |
| Cationic Hydroxyethylcellulose | Cationic | Interactions with sodium lauroyl sarcosinate have been studied to understand coacervation. nih.gov |
| Polyvinylpyrrolidone (B124986) | Non-ionic | Studies have investigated the use of sodium lauroyl sarcosinate as an additive for polyvinylpyrrolidone films. ufv.br |
Influence of External Factors on Aggregation Behavior
The pH of the solution plays a crucial role in the behavior of sodium lauroyl sarcosinate. The carboxylate headgroup of the surfactant has a pKa of approximately 3.6, meaning it is negatively charged in solutions with a pH greater than about 5.5. wikipedia.orgatamanchemicals.com This pH-dependent charge influences its interaction with other molecules and its self-assembly. For instance, pH-sensitive vesicles can be prepared by using this surfactant with other cationic or water-insoluble amphiphiles. wikipedia.orgatamanchemicals.com Studies have shown that the viscosity of systems containing sodium lauroyl sarcosinate and a zwitterionic surfactant can be highly dependent on pH, with a relatively narrow window for viscosity increase. researchgate.net In one study, the interaction between sodium lauroyl sarcosinate and proteins was found to be optimal at a pH of 3.4. nih.govresearchgate.net
Ionic strength, which is the concentration of ions in a solution, also has a profound effect on the aggregation of sodium lauroyl sarcosinate. An increase in ionic strength, typically by the addition of salts, generally leads to a decrease in the CMC. nih.govacs.org This is because the added electrolytes shield the electrostatic repulsion between the anionic headgroups of the surfactant molecules, making it easier for them to aggregate into micelles. nih.gov The magnitude of this effect depends on the type of salt used. For example, the decrease in the CMC of sodium lauroyl sarcosinate is more significant with the addition of MgCl₂ compared to Na₂SO₄. nih.govacs.org The decrease in CMC with MgCl₂ is attributed to the higher positive charge density of the hydrated Mg²⁺ ion compared to Na⁺. acs.org
The addition of various substances to a sodium lauroyl sarcosinate solution can significantly alter its aggregation behavior.
Amino Acids: The presence of amino acids can influence the micellization of sodium lauroyl sarcosinate. One study found that the addition of ethylenediamine and L-Lysine.HCl decreased the CMC of the surfactant. jocpr.com The reduction in CMC was more pronounced with L-Lysine.HCl, likely due to its zwitterionic nature which promotes a stronger interaction with the surfactant molecules. jocpr.com Amino acids can facilitate micelle formation by reducing the electrostatic repulsion between the ionic headgroups and by acting as "water structure breakers". jocpr.com
Electrolytes: As mentioned previously, electrolytes have a significant impact on the CMC of sodium lauroyl sarcosinate. The addition of salts like NaCl, MgCl₂, and Na₂SO₄ leads to a decrease in the CMC. nih.govacs.org The effectiveness of the salt in reducing the CMC depends on the charge and size of the ions. Divalent cations like Mg²⁺ are more effective at reducing the CMC than monovalent cations like Na⁺ due to their higher charge density, which more effectively screens the repulsion between the anionic surfactant headgroups. acs.org The type of anion can also play a role; for instance, the decrease in CMC is less pronounced with Na₂SO₄ compared to MgCl₂. acs.org
The following table summarizes the effect of different additives on the Critical Micelle Concentration (CMC) of Sodium Lauroyl Sarcosinate:
| Additive | Effect on CMC | Reference |
| Ethylenediamine | Decrease | jocpr.com |
| L-Lysine.HCl | Decrease (more significant than ethylenediamine) | jocpr.com |
| MgCl₂ | Abrupt Decrease | nih.govacs.org |
| Na₂SO₄ | Mild Decrease | nih.govacs.org |
Interaction with Biological Macromolecules and Supramolecular Assemblies
Protein Solubilization and Denaturation Mechanisms
Sodium lauryl sarcosinate is a versatile tool for the solubilization and, in some cases, denaturation of proteins. Its action is generally considered milder than that of the more commonly used anionic detergent, sodium dodecyl sulfate (B86663) (SDS).
Sodium lauryl sarcosinate demonstrates a notable ability to solubilize membrane proteins. Research has shown its effectiveness in disrupting the cytoplasmic membranes of bacteria like Escherichia coli selectively, while leaving the outer membrane relatively intact. nih.gov This selective solubilization makes it a valuable reagent for fractionating bacterial membranes and isolating specific membrane protein complexes. nih.govasm.org For instance, studies on Spiroplasma citri demonstrated that up to 90% of its membrane proteins could be solubilized by Sarkosyl, with maximal efficiency at a detergent-to-protein ratio of 6 to 20 micromoles per milligram. researcher.life However, the presence of divalent cations like Mg2+ can inhibit this process. researcher.life
The detergent's interaction with proteins involves the formation of micelles that can encapsulate hydrophobic portions of the proteins, thereby rendering them soluble in aqueous solutions. acs.org This property is crucial for extracting proteins embedded within the lipid bilayer of cell membranes. While it is effective for hydrophobic membrane proteins, its interaction with soluble, hydrophilic proteins has also been studied, often in the context of inducing conformational changes or preventing aggregation during purification processes. researchgate.net Research indicates that Sarkosyl can be used to solubilize and refold proteins from inclusion bodies, which are insoluble aggregates often formed during recombinant protein expression in bacteria. researchgate.net
Table 1: Solubilization of Spiroplasma citri Membrane Proteins by Sodium Lauryl Sarcosinate
| Parameter | Finding | Citation |
|---|---|---|
| Maximum Solubilization | Up to 90% of membrane proteins | researcher.life |
| Optimal Detergent/Protein Ratio | 6 to 20 µmoles per mg of protein | researcher.life |
| Effect of Mg2+ | Complete prevention of solubilization at MgCl2/Sarkosyl molar ratio > 0.5 | researcher.life |
| Nature of Interaction | Generally solubilizes membrane proteins without major conformational changes | researcher.life |
When compared to sodium dodecyl sulfate (SDS), sodium lauryl sarcosinate is consistently described as a milder anionic detergent. researchgate.netatamanchemicals.comatamanchemicals.comresearchgate.net Both surfactants share a similar 12-carbon hydrophobic tail, but differ in their hydrophilic headgroups. researchgate.net SDS possesses a strongly anionic sulfate group, whereas sodium lauryl sarcosinate has a carboxylate group attached via an amide linkage. researchgate.netnih.gov This structural difference is believed to be the primary reason for their distinct effects on protein structure. atamanchemicals.comatamanchemicals.com
The denaturation of proteins by SDS is a well-studied, multi-step process that involves initial electrostatic binding followed by the hydrophobic tail penetrating the protein's core, leading to the disruption of its native structure. nih.gov This typically results in the protein adopting a largely alpha-helical conformation surrounded by SDS micelles. In contrast, the peptide bond in the headgroup of sodium lauryl sarcosinate introduces a degree of rigidity. atamanchemicals.comatamanchemicals.com This rigidity may reduce its ability to insert as freely into the hydrophobic cores of proteins, thus resulting in a less disruptive, or "milder," denaturing action. atamanchemicals.comatamanchemicals.com
This milder nature makes Sarkosyl suitable for applications where preserving protein structure or function is desirable, such as the solubilization of membrane proteins in their native state. researchgate.netresearchgate.net While SDS is known to disrupt almost all non-covalent interactions and is used for complete protein denaturation in techniques like SDS-PAGE, Sarkosyl can be used to separate soluble proteins from detergent-insoluble protein fibrils, such as those found in neurodegenerative diseases. nih.gov
Table 2: Comparative Properties of Sodium Lauryl Sarcosinate (Sarkosyl) and Sodium Dodecyl Sulfate (SDS)
| Property | Sodium Lauryl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) | Citation |
|---|---|---|---|
| Chemical Structure | Hydrophobic lauroyl tail, hydrophilic N-methylglycine headgroup with a peptide bond. | Hydrophobic dodecyl tail, hydrophilic sulfate headgroup. | atamanchemicals.comresearchgate.netnih.gov |
| Denaturing Ability | Milder; less disruptive to protein structure. | Strong; effectively denatures most proteins. | atamanchemicals.comresearchgate.netnih.gov |
| Mechanism | Rigidity from the peptide bond may limit insertion into the protein core. | Binds extensively, disrupting native structure and inducing alpha-helical conformation. | atamanchemicals.comnih.gov |
| Primary Use in Proteomics | Solubilization of membrane proteins, separation of detergent-resistant fibrils. | Denaturing agent in SDS-PAGE, cell lysis, solubilization of proteins. | researchgate.netnih.gov |
Effects on Protein Conformation and Aggregation Pathways
Beyond solubilization, sodium lauryl sarcosinate can actively influence protein conformation, leading to specific aggregation phenomena such as the formation of amyloid fibrils.
While often used to solubilize proteins, under certain conditions, sodium lauryl sarcosinate can promote the aggregation of proteins into amyloid fibrils, which are ordered, beta-sheet-rich structures associated with various diseases. nih.govresearchgate.net Studies on Human Serum Albumin (HSA) have shown that at acidic pH, sodium lauryl sarcosinate at concentrations above 0.3 mM induces rapid aggregation. nih.gov Similarly, research on Hen Egg White Lysozyme (HEWL) at an alkaline pH of 9.0 demonstrated that Sarkosyl concentrations between 0.9 mM and 3.0 mM promote the formation of amyloid fibrils. nih.govresearchgate.net However, at higher concentrations (above 3.0 mM), this fibrillogenesis in HEWL was inhibited. researchgate.netresearchgate.net These findings indicate a concentration-dependent effect of the surfactant on protein aggregation pathways, where it can either facilitate or prevent the formation of amyloid structures. nih.govresearchgate.net
The process of sodium lauryl sarcosinate-induced protein aggregation has been extensively studied using a variety of biophysical techniques. nih.govresearchgate.net
Turbidity and Light Scattering: Turbidity measurements and Right-Angle Light Scattering (RLS) kinetics are used to monitor the onset and rate of protein aggregation. In studies with HSA and HEWL, these methods confirmed that aggregation is rapid once a critical surfactant concentration is reached. nih.govresearchgate.net
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. High ThT fluorescence signals in HSA and HEWL samples treated with sodium lauryl sarcosinate confirmed that the resulting aggregates possess amyloid-like properties. nih.govresearchgate.net
Circular Dichroism (CD): Far-UV CD spectroscopy is employed to analyze the secondary structure of proteins. These studies revealed that upon interaction with sodium lauryl sarcosinate under fibril-forming conditions, proteins like HSA undergo a conformational change from their native α-helical structure to a mixed β-sheet structure. nih.gov
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the morphology of the aggregates. For HSA, TEM images showed the formation of amyloid-like fibrils in the presence of the surfactant. nih.gov
Table 3: Biophysical Techniques Used to Characterize SLS-Induced HSA Aggregation
| Technique | Observation | Implication | Citation |
|---|---|---|---|
| Turbidity/RLS | Rapid increase in signal above 0.3 mM SLS | Fast aggregation kinetics | nih.gov |
| Thioflavin T (ThT) Fluorescence | High fluorescence intensity in aggregated samples | Aggregates have amyloid-like cross-β-sheet structure | nih.gov |
| Far-UV Circular Dichroism (CD) | Transformation from α-helical to mixed β-sheet structure | Significant conformational change in the protein | nih.gov |
| Transmission Electron Microscopy (TEM) | Visualization of amyloid-like fibrillar morphology | Confirms the fibrillar nature of the aggregates | nih.gov |
The mechanism driving the interaction between sodium lauryl sarcosinate and proteins like HSA and HEWL involves a combination of electrostatic and hydrophobic forces. nih.govresearchgate.net At a pH below the isoelectric point of the protein, the protein carries a net positive charge, facilitating an initial electrostatic attraction with the negatively charged carboxylate headgroup of the surfactant. nih.gov
Following this initial binding, the hydrophobic lauroyl tail of the surfactant can interact with exposed hydrophobic patches on the protein surface or penetrate into the protein's core. nih.govresearchgate.net This dual interaction is believed to be the trigger for the conformational changes that lead to aggregation. nih.gov Molecular docking studies performed on both HSA and HEWL have supported this hypothesis, illustrating how the surfactant molecules bind to the protein. nih.govnih.govresearchgate.net These computational analyses, combined with experimental data, suggest that the interplay between electrostatic attraction and subsequent hydrophobic interactions is the key mechanism that destabilizes the native protein structure and initiates the pathway toward amyloid fibrillation. nih.govresearchgate.net
Nucleic Acid Isolation and Manipulation
Sodium lauryl sarcosinate is a key reagent in the isolation and purification of nucleic acids, including both DNA and RNA.
Sodium lauryl sarcosinate is utilized as a strong detergent in DNA extraction protocols to disrupt and dissolve cell walls and membranes. ebsco.com Its function is to lyse cell membranes, separate histone proteins from DNA, and denature these proteins by destroying their secondary and tertiary structures, which reduces their solubility in aqueous solutions. ojp.gov This is particularly useful in protocols for plants with high levels of polysaccharides and polyphenolics. iastate.edu
The compound is often included in the lysis buffer. ojp.gov For instance, in some protocols, a 30% sarkosyl solution is added to a high-salt CTAB (cetyltrimethylammonium bromide) buffer to aid in the separation of DNA from other cellular components. iastate.edu It is particularly advantageous in lysis procedures conducted under refrigerated conditions because, unlike sodium dodecyl sulfate (SDS), it does not precipitate out of solution at lower temperatures. ojp.gov In molecular biology, it is also used to inhibit the initiation of DNA transcription. atamanchemicals.comfartaklotus.com
Sodium lauryl sarcosinate is well-suited for the solubilization and separation of membrane proteins during RNA isolation. atamanchemicals.comatamankimya.com It is particularly useful in concentrated salt solutions, which are often part of the cell lysis step in RNA purification, as it helps to prevent excessive foaming. atamanchemicals.comatamankimya.comatamanchemicals.com The detergent is effective in lysing cells to release RNA. atamanchemicals.com
Its ability to remain soluble in solutions containing guanidine (B92328) hydrochloride and guanidine isothiocyanate, unlike SDS, makes it a common choice for RNA extraction applications, such as enhancing the performance of Trizol reagent. magen-tec.com The process of RNA isolation involves several key steps including cell lysis, separation of RNA from other biomolecules, purification, and elution. qiagen.com Sodium lauryl sarcosinate contributes to the initial lysis step, breaking open cells to release the RNA content. qiagen.com
Modulation of Macromolecular Orientation in Advanced Imaging Techniques
The orientation of macromolecules is a critical factor in advanced imaging techniques like cryo-electron microscopy (cryo-EM).
In cryo-EM, the air-water interface (AWI) can cause proteins to adopt a preferred orientation, which hinders the reconstruction of a high-resolution 3D structure. biorxiv.orgnanoimagingservices.comnih.gov Detergents are often added to the sample to mitigate this issue. thermofisher.com Anionic detergents, such as sodium lauryl sarcosinate (SLS), have been shown to promote the binding of proteins to the AWI. biorxiv.org
Research indicates that the addition of a very low concentration of an anionic detergent like SLS can lead to a more evenly distributed orientation of protein particles. biorxiv.orgnih.govresearchgate.net This is because the negatively charged detergent can modify the charge distribution of the AWI, which is itself negatively charged. biorxiv.org This alteration in the interface's charge appears to play a more significant role in determining protein orientation than the hydrophobic nature of the AWI. biorxiv.org Studies have shown that for certain proteins, the orientation distribution in the presence of SLS was similar to that observed with another anionic detergent, cholesteryl hemisuccinate (CHS), but different from that with a cationic detergent like cetyltrimethylammonium bromide (CTAB). researchgate.net
Enzymatic Activity and Catalytic Modulation
Sodium lauryl sarcosinate can influence the activity of certain enzymes.
Sodium lauryl sarcosinate has been reported to be an inhibitor of the enzyme hexokinase. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.combio-world.commpbio.comglenncorp.comsigmaaldrich.com This inhibitory effect has been observed at concentrations as low as 0.03%. cir-safety.org The inhibition of bacterial hexokinase is a key mechanism behind its use in some applications. glenncorp.com For example, its incorporation into dentifrices has been shown to inhibit dental caries, an effect attributed to its prolonged action as a bacterial hexokinase inhibitor due to its strong adsorption onto dental plaque. glenncorp.com While it effectively inhibits hexokinase, it has been shown to be less effective against aldolase (B8822740) and has no effect on the activities of rennin, pepsin, or pancreatic trypsin. cir-safety.org
Design of Enzyme-Mimicking Catalysts (Nanozymes)researchgate.net
The unique self-assembly properties and functional groups of sodium lauryl sarcosinate have led to its exploration in the design of enzyme-mimicking catalysts, also known as nanozymes. These synthetic nanomaterials are engineered to replicate the catalytic activity of natural enzymes, offering advantages such as enhanced stability and lower production costs. nih.gov The incorporation of sodium lauryl sarcosinate into these structures is pivotal, as its surfactant properties and the presence of amide and carboxyl groups facilitate the organization of catalytically active centers, mimicking the microenvironment of an enzyme's active site. rsc.orgatamanchemicals.com
A notable example of this application is the development of nanozymes with laccase-mimicking activity. rsc.orgnih.gov Researchers have successfully synthesized nanozymes through the co-assembly of sodium N-lauroyl sarcosinate (Ls) and copper (Cu) ions. nih.gov In this system, the sodium lauryl sarcosinate acts as a scaffold, organizing the copper ions into a catalytically active configuration. rsc.org These Cu-Ls nanozymes (Cu-Ls NZ) have demonstrated the ability to mimic the function of natural laccases by catalyzing the oxidation of various phenolic substrates in the presence of oxygen. researchgate.netnih.gov
The catalytic mechanism of these Cu-Ls nanozymes is believed to involve a Cu(I)-Cu(II) electron transfer system, which is analogous to the copper-based active sites found in natural laccase enzymes. rsc.orgnih.gov Kinetic studies have confirmed that the catalytic behavior of these nanozymes adheres to the Michaelis-Menten model, a hallmark of enzyme kinetics. rsc.orgnih.gov This indicates that the nanozyme possesses a defined active site that binds to the substrate to facilitate the chemical reaction. The amide group within the sodium lauryl sarcosinate structure is thought to play a crucial role, providing electrostatic, hydrogen-bonding, and hydrophobic interactions that are present in protein environments. rsc.org
The effectiveness of these sodium lauryl sarcosinate-based nanozymes has been demonstrated in the oxidation of several phenol-containing compounds. nih.gov This functionality highlights their potential application in environmental science, particularly for the degradation of phenolic pollutants. rsc.org The research in this area underscores the significant role of sodium lauryl sarcosinate in advancing the field of artificial enzymes by providing a versatile platform for the design of novel catalytic nanomaterials.
Table 1: Research Findings on Sodium Lauryl Sarcosinate-Based Nanozymes
| Nanozyme Composition | Mimicked Enzyme | Catalyzed Reaction | Substrates Oxidized | Key Findings |
| Co-assembly of Sodium N-lauroyl sarcosinate (Ls) and Copper (Cu) ions. rsc.org | Laccase rsc.org | Oxidation of phenolic compounds. nih.gov | Phenol, 4-iodophenol, 2,4,5-trichlorophenol. nih.govnih.gov | The nanozyme possesses a Cu(I)-Cu(II) electron transfer system and follows Michaelis-Menten kinetics. rsc.org |
Applications in Advanced Materials Science and Nanotechnology
Integration into Polymer Matrices and Films
The incorporation of sodium lauroyl sarcosinate into polymer matrices has been shown to be an effective method for modifying the physicochemical properties of the resulting composite films. This is particularly evident in its interaction with polymers like polyvinylpyrrolidone (B124986) (PVP).
The addition of sodium lauroyl sarcosinate (SLS) to polyvinylpyrrolidone (PVP) films, typically prepared by the casting method, induces notable changes in the film's thermal, optical, and physical characteristics. ufv.brresearcher.lifeufv.br Studies show that SLS acts as a plasticizer for PVP, enhancing the mobility of the polymer chains. ufv.brufv.br This plasticizing effect leads to a decrease in the glass transition temperature (Tg) of the PVP/SLS films as the concentration of SLS increases. ufv.br
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) analysis indicates an interaction between SLS and PVP, specifically a reorientation of the carbonyl group on the film's surface. ufv.br This interaction also affects the thermal stability of the polymer. Thermogravimetric analysis (TGA) reveals that the onset of thermal degradation (Tonset) for PVP/SLS films occurs at lower temperatures compared to pristine PVP, suggesting that the presence of SLS reduces the thermal stability of the film by increasing the mobility of the polymer chains. ufv.br
Furthermore, the integration of SLS influences the optical properties and moisture absorption of PVP films. The opacity of the films increases with the addition of the surfactant. ufv.brufv.br Concurrently, the moisture absorption capacity of the PVP/SLS composite films is higher than that of pure PVP films. ufv.brufv.br These findings highlight SLS as a promising additive for tailoring the properties of PVP-based materials for various applications. ufv.br
Table 1: Thermal Properties of PVP/SLS Composite Films
| Film Composition (% w/w SLS) | Onset Decomposition Temp (Tonset) (°C) | Max. Decomposition Temp (Tmax) (°C) | Glass Transition Temp (Tg) (°C) |
| Pristine PVP | - | - | 176 |
| PVP/SLS 1% | 407 | 447 | 158 |
| PVP/SLS 2% | 400 | 442 | 151 |
| PVP/SLS 3% | 398 | 439 | 148 |
| PVP/SLS 4% | 400 | 445 | 146 |
Data sourced from a 2023 study on the effect of sodium lauroyl sarcosinate on polyvinylpyrrolidone film properties. ufv.br
The behavior of polymer-surfactant composites is governed by a complex interplay of intermolecular forces. nih.gov In systems containing sodium lauroyl sarcosinate and a polymer like PVP, both hydrophobic and electrostatic interactions are significant drivers of the composite's structure and properties. nih.govmdpi.com The hydrophobic tails of the surfactant molecules can associate with less polar regions of the polymer chains, leading to the formation of micelle-like structures. mdpi.com
In the specific case of PVP and sodium lauroyl sarcosinate, spectroscopic evidence points to a direct interaction between the surfactant and the carbonyl groups of the polymer. ufv.br This interaction is crucial as it can lead to a reorientation of these functional groups, affecting the surface properties of the composite material. ufv.br The binding of surfactant molecules to the polymer chain can occur at a concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's critical micelle concentration (CMC). mdpi.com This process involves the polymer chain wrapping around the surfactant aggregates, a phenomenon driven by a combination of electrostatic and hydrophobic forces. mdpi.com These interactions are sensitive to solution conditions and can be manipulated to control the final structure and properties of the composite material. nih.govmdpi.com
Templating and Morphological Control in Inorganic Synthesis
Sodium lauroyl sarcosinate serves as an effective templating agent in the synthesis of inorganic materials, enabling precise control over the morphology and structure of the final product. Its self-assembly into micelles or other aggregates provides a scaffold for the nucleation and growth of inorganic crystals.
In the field of biomaterials, sodium lauroyl sarcosinate (referred to as Sar-Na in some studies) has been successfully employed as a template in the hydrothermal synthesis of hydroxyapatite (B223615) (HA), a primary mineral component of bone. researchgate.netresearchgate.net Using raw materials like calcium nitrate (B79036) and ammonium (B1175870) phosphate (B84403), researchers have demonstrated that the presence and concentration of this surfactant have a profound impact on the resulting HA morphology. researchgate.net
Studies have shown that by varying the amount of sodium lauroyl sarcosinate in the reaction, the morphology of the synthesized HA can be systematically controlled. researchgate.net At low concentrations, the product consists of nanograins. As the surfactant concentration increases, these evolve into nanorods, which then self-assemble into complex, dandelion-like microspheres approximately 6 μm in diameter. researchgate.net These hierarchical structures are composed of radially oriented nanorods. researchgate.net This method provides a straightforward route to fabricate HA microspheres with high crystallinity and controlled morphology without the need for organic solvents. researchgate.netrsc.org
Table 2: Morphological Control of Hydroxyapatite (HA) via Sodium Lauroyl Sarcosinate (Sar-Na) Concentration
| Amount of Sar-Na | Resulting HA Morphology | Structural Characteristics |
| Low | Nanograins | Basic particulate structures. |
| Medium | Nanorods | Elongated, rod-like crystals. |
| High | Dandelion-like Microspheres | Hierarchical spheres composed of radially oriented nanorods. researchgate.net |
Data based on findings from a 2012 study on N-Lauroyl sarcosine (B1681465) sodium salt mediated formation of hydroxyapatite microspheres. researchgate.net
The mechanism by which surfactants like sodium lauroyl sarcosinate direct crystal growth is a kinetic process. researchgate.net One key aspect is the passivation of surfaces by the surfactant molecules. The adsorption of the surfactant onto the growing crystal facets, particularly at step edges, can alter the growth kinetics significantly. researchgate.netnih.gov This passivation can inhibit growth on certain crystal faces while allowing it on others, leading to anisotropic or morphologically complex structures. nih.gov
In the formation of materials like HA microspheres, it is proposed that the anionic surfactant molecules first form spherical micelles in the solution. researchgate.net These micelles then act as soft templates. Positively charged calcium ions (Ca²⁺) are adsorbed onto the negatively charged surfaces of these micelles. Subsequently, phosphate ions (PO₄³⁻) react with the adsorbed calcium ions, leading to the nucleation of HA nanocrystals on the micelle surfaces. As the reaction proceeds, these nanocrystals grow into nanorods, which then assemble radially to form the final microsphere structure. researchgate.net Another proposed mechanism involves a positive feedback loop that amplifies the effects of thermal fluctuations in the surfactant coverage on the growing facets, which can reliably produce asymmetric or complex shapes from symmetric starting conditions. arxiv.org
Development of Hybrid and Composite Materials
Sodium lauroyl sarcosinate is also utilized in the development of novel hybrid and composite materials, where it can function as a processing aid, a dispersant, or a reactive component. For instance, it has been used as a selective flotation collector to separate calcite and dolomite (B100054) from marble waste. researchgate.net The resulting high-purity calcite (99.6%) can then be used as a valuable filler in the production of hybrid polymer composites. researchgate.net In one application, this purified marble waste was combined with epoxy resin and reinforced with textile fibers like jute and cotton to create green composites with enhanced flexural strength. researchgate.net
Formation of Catanionic Surfactant-Clay Mineral Systems
The integration of sodium lauroyl sarcosinate into clay mineral systems represents a significant advancement in the creation of novel hybrid materials. researchgate.net These systems are typically ternary, composed of an anionic surfactant (sodium lauroyl sarcosinate), a cationic surfactant, and a clay mineral, often montmorillonite (B579905). researchgate.netcambridge.org The fundamental principle behind their formation is the strong electrostatic and hydrophobic interaction between the oppositely charged surfactants, which leads to the creation of specific aggregates known as catanionic surfactants. researchgate.netcsic.es These aggregates can take various forms, such as ion-pair amphiphiles or needle- and leaf-like structures. researchgate.netcambridge.org
When introduced to a clay mineral like montmorillonite, new ternary systems with distinct structures and properties are formed. researchgate.netcambridge.org The process often involves modifying the clay mineral first. For instance, montmorillonite can be modified with a cationic surfactant like cetylpyridinium (B1207926) (CP) to form an organo-montmorillonite. researchgate.net Subsequently, the anionic sodium lauroyl sarcosinate (SR) is adsorbed onto this modified clay surface. researchgate.net
The resulting materials, referred to as Mnt-CP-SR, exhibit unique surface and interlayer structures. researchgate.net Characterization techniques such as X-ray diffraction (XRD) and thermogravimetric analysis are used to elucidate these structures. researchgate.net XRD analyses have shown that the adsorption of the catanionic surfactant pair leads to the separation of the montmorillonite layers into smaller stacks, indicating the formation of a compact structure in the interlayer space. researchgate.net These hybrid materials combine the properties of both catanionic surfactants and clay minerals, opening up potential applications in fields like wastewater treatment and the development of advanced biomaterials. cambridge.orgconicet.gov.ar Clay minerals themselves are noted for their compatibility with organic tissues and their use in creating scaffolds, films, and hydrogels. researchgate.net The resulting catanionic surfactant-clay mineral systems are explored for use as drug-delivery vehicles and as nanocompartments for forming biomaterials. cambridge.orgconicet.gov.ar
Table 1: Characterization of Montmorillonite-Cetylpyridinium-Sarcosinate (Mnt-CP-SR) Systems
| Characteristic | Observation | Analytical Technique | Reference |
| Interlayer Structure | Formation of a compact structure within the clay's interlayer space. | X-ray Diffraction (XRD) | researchgate.net |
| Layer Stacking | Separation of montmorillonite layers into smaller stacks upon surfactant adsorption. | X-ray Diffraction (XRD) | researchgate.net |
| Surface Detection | Sarcosinate (SR) is detectable on the surface when its amount exceeds the cation exchange capacity of the montmorillonite. | ATR-FTIR | researchgate.net |
| Aggregate Formation | In aqueous media, cetylpyridinium (CP) and sarcosinate (SR) form ion-pair amphiphiles and needle/leaf-like structures. | N/A | researchgate.netcambridge.org |
Engineered Soft Matter and Hydrogel Formation
Sodium lauroyl sarcosinate is a key component in the engineering of soft matter, particularly in the formation of hydrogels and complex fluid structures like wormlike micelles. researchgate.net Its role is often that of an accelerator or a structure-directing agent, significantly influencing the gelation process and the final properties of the material. researchgate.netufv.br
A notable application is in the creation of silk fibroin (SF) hydrogels. researchgate.net Sodium N-Lauroyl Sarcosinate (SNS) is used as an accelerator to drastically shorten the gelation time of silk fibroin solutions. researchgate.netnih.gov The gelation time can be precisely controlled, ranging from 20 to 120 minutes, by adjusting factors such as the environmental temperature and the final concentrations of both the silk fibroin and the SNS. researchgate.net This controlled and rapid gelation is advantageous over other methods that may require harsh chemicals, which can compromise biocompatibility. researchgate.net The resulting SNS/SF hydrogels exhibit significantly stronger compression strength compared to pure silk fibroin hydrogels. researchgate.net
Similarly, sodium lauroyl sarcosinate is utilized in the preparation of other biopolymer-based hydrogels, such as those made from gelatin. tuni.fi In these systems, it is added during the dissolution and functionalization process to aid in the formation of the hydrogel network. tuni.fi The surfactant also finds use in creating polyvinylpyrrolidone (PVP) films, where its presence acts as a plasticizer, increasing the mobility of the polymer chains. ufv.br This effect, however, can lead to a decrease in the thermal stability of the PVP film, as observed in thermogravimetric analysis (TGA). ufv.br
Beyond hydrogels, sodium lauroyl sarcosinate is instrumental in forming other types of soft matter. When mixed with zwitterionic surfactants like cocamidopropyl betaine (B1666868) (CAPB) or cocoamidopropyl hydroxysultaine (CAHS), it can form wormlike micelles in aqueous solutions. researchgate.net The viscosity of these systems is highly sensitive to pH and the mass ratio of the surfactants, allowing for the engineering of fluids with tailored rheological properties. researchgate.netresearcher.life This ability to build viscosity and form complex structures is a significant area of research for applying amino-acid-based surfactants in various formulations. researcher.life
Table 2: Effect of Sodium N-Lauroyl Sarcosinate (SNS) on Hydrogel Properties
| Property | System | Effect of SNS | Controlling Factors | Reference |
| Gelation Time | Silk Fibroin (SF) | Acts as an accelerator, reducing gelation time to 20-120 minutes. | Temperature, SF concentration, SNS concentration | researchgate.net |
| Mechanical Strength | Silk Fibroin (SF) | Significantly increases compression strength compared to pure SF hydrogels. | N/A | researchgate.net |
| Thermal Stability | Polyvinylpyrrolidone (PVP) | Decreases thermal stability (Tonset) by acting as a plasticizer. | SNS concentration | ufv.br |
| Viscosity | Mixed Surfactant Systems (e.g., with CAPB) | Synergistically increases viscosity, forming wormlike micelles. | pH, Surfactant mass ratio | researchgate.netresearcher.life |
Biochemical and Biotechnological Research Applications
Analytical Assays for Biomolecules
Lauryl sarcosine (B1681465) sodium plays a significant role in several analytical techniques for the quantification and detection of biomolecules, particularly proteins.
A notable application of lauryl sarcosine sodium is in a high-sensitivity protein assay utilizing the Resonance Light Scattering (RLS) technique. This method offers a simple and rapid approach for determining protein concentrations in aqueous solutions.
Research has demonstrated that under specific conditions, the presence of proteins greatly enhances the weak RLS intensity of this compound. serva.denih.gov In a study, at a pH of 3.4 and an ionic strength of 1.2 x 10⁻³, the addition of various proteins to a this compound solution led to a significant increase in RLS intensity, with a maximum peak observed at 391 nm. serva.deencodeproject.org This enhancement is proportional to the concentration of the protein, allowing for quantitative analysis.
The method has shown high sensitivity, with low detection limits for a range of proteins. serva.debio-world.com The linear range of detection and the limits of detection for several common proteins using this RLS method are detailed in the table below.
| Protein | Linear Range (µg/mL) | Limit of Detection (ng/mL) |
| Lysozyme | 0.04 - 2.1 | 4.3 |
| Bovine Serum Albumin (BSA) | 0.0025 - 1.2 | 0.8 |
| Human Serum Albumin (HSA) | 0.0075 - 0.9 | 2.5 |
| γ-globulin | 0.02 - 1.4 | 3.0 |
| Egg Albumin | 0.02 - 0.8 | 3.5 |
| Hemoglobin | 0.01 - 0.6 | 2.0 |
| This table presents data on the linear range of detection and the corresponding limits of detection for various proteins using the Resonance Light Scattering (RLS) technique with this compound. The data is compiled from published research findings. serva.deencodeproject.org |
This RLS-based assay is not only sensitive and straightforward but has also proven to be reliable for determining protein concentrations in both synthetic and real biochemical samples, highlighting its practicality for bioassay applications. serva.debio-world.com
Sodium lauryl sarcosinate is utilized in various biochemical assays, including the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov In ELISA, detergents are crucial components of wash buffers and sometimes blocking buffers to minimize non-specific binding of antibodies and other proteins to the microplate surface, thereby reducing background noise and improving the signal-to-noise ratio. labome.comclinisciences.commyassays.com
While detergents like Tween-20 are commonly used, this compound can serve as a surfactant in these contexts. labome.commyassays.com Its utility is particularly noted in instances where insoluble proteins need to be analyzed. For example, if a recombinant protein is solubilized using this compound due to its insolubility, its presence in the sample buffer for ELISA is a necessary consideration. researchgate.net However, high concentrations of strong detergents like this compound can potentially interfere with the assay by denaturing the coated antigen or capture antibody, or by inhibiting the enzymatic reaction used for detection. researchgate.net Therefore, its concentration must be carefully optimized. In some cases, it may be necessary to remove or reduce the concentration of this compound through methods like dialysis before performing the ELISA. researchgate.net
In Western blotting, sodium lauryl sarcosinate, often referred to as sarkosyl, is employed primarily as a component in lysis buffers for the extraction and solubilization of proteins from cells and tissues. nih.govptglab.com Its effectiveness lies in its ability to disrupt cell membranes and solubilize a wide range of proteins, including those that are difficult to extract with milder detergents. nih.gov
A key application of sarkosyl in this context is the fractionation of proteins based on their solubility. It is particularly useful for separating aggregated proteins, such as those found in neurodegenerative diseases, from soluble cellular proteins. nih.govnih.gov For instance, sarkosyl is used to enrich detergent-insoluble protein aggregates from postmortem brain tissue for subsequent analysis by Western blotting. nih.gov This allows for the specific detection of pathological protein aggregates.
Compared to a strong denaturing detergent like sodium dodecyl sulfate (B86663) (SDS), sarkosyl is considered a milder anionic surfactant. nih.govresearchgate.net While SDS is used to denature proteins completely for electrophoresis, sarkosyl can be used to solubilize proteins while potentially preserving some of their native structure or interactions, although it does have denaturing properties. nih.govpnas.org This characteristic is advantageous when studying protein complexes or when aiming to solubilize proteins from inclusion bodies in a form that can be refolded. labome.compnas.org
Cellular and Tissue Processing Methodologies
This compound is also a valuable reagent in the initial stages of molecular analysis, facilitating the breakdown of cellular structures to access their molecular components.
N-Lauroylsarcosinate is used in tissue homogenization procedures to aid in the isolation of proteins and nucleic acids. serva.de The homogenization process, which involves breaking down the complex structure of tissues, is often challenging due to the presence of tough connective tissues and high levels of enzymes that can degrade the molecules of interest.
The addition of this compound to the extraction buffer facilitates the disruption of cell membranes and the dissociation of proteins from cellular structures. mdpi.com For example, in a protocol for the extraction of RNA from oak bark tissue, a challenging sample type, 20% sodium lauroyl sarcosinate was added to the extraction buffer to improve the yield and quality of the extracted RNA. mdpi.com It is also used in the extraction of membrane proteins from tissues, where it can be used alone or in combination with other detergents like Triton-X to effectively solubilize these proteins. researchgate.net
N-Lauroylsarcosine sodium salt has been successfully employed for the lysis of protoplasts, which are plant, bacterial, or fungal cells from which the cell wall has been removed, as a step in the isolation of chromosomal DNA. nih.govresearchgate.net This application is particularly documented for bacteria with tough cell walls, such as Streptococcus mutans. nih.govmdpi.comresearchgate.net
In these protocols, after enzymatic treatment to remove the cell wall and generate protoplasts, this compound is added as a component of the lysing solution. nih.gov Its detergent action disrupts the cell membrane, leading to the release of the cellular contents, including the chromosomal DNA. This method provides an effective means of obtaining high-quality genomic DNA suitable for downstream molecular biology applications, such as PCR and DNA sequencing. researchgate.net
Microbiological and Lipidome Studies
Recent research has illuminated the significant impact of sodium lauroyl sarcosinate on microbial ecosystems and cellular lipid profiles. These studies are crucial for understanding how common surfactant ingredients may influence the delicate balance of microorganisms and the composition of biological membranes.
Impact on Prokaryotic Microbial Community Diversity and Structure
Studies investigating the effects of sodium lauroyl sarcosinate on the skin microbiome have revealed notable changes in prokaryotic communities. researcher.lifenih.govresearchgate.netwiley.com Research involving the application of a facial cleanser containing sodium lauroyl sarcosinate demonstrated a significant decrease in the alpha diversity of the prokaryotic microbial community after a three-week period. researcher.lifenih.govresearchgate.netwiley.com This indicates a reduction in the richness and evenness of bacterial species on the skin.
Furthermore, a distinct shift in the structure of the prokaryotic microbiome was observed. researcher.lifenih.govresearchgate.netwiley.com Specifically, there was an increase in the relative abundance of several bacterial genera, including Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia. researcher.lifenih.govresearchgate.netwiley.comvulcanchem.com These findings suggest that sodium lauroyl sarcosinate can selectively alter the composition of the bacterial community on the skin. The disruptive effects of this surfactant on the outer membrane of bacteria like Pseudomonas cepacia have also been demonstrated, which may contribute to these shifts in community structure. microbiologyresearch.org
Table 1: Impact of Sodium Lauroyl Sarcosinate on Prokaryotic Microbial Community
| Parameter | Observation | Affected Genera |
|---|---|---|
| Alpha Diversity | Decreased significantly | N/A |
| Community Structure | Shift in composition | Acinetobacter (Increase), Escherichia-Shigella (Increase), Streptococcus (Increase), Ralstonia (Increase) |
Alterations in Lipidome Composition (e.g., Phosphatidylglycerol, Phosphatidylcholine, Ceramides)
Sodium lauroyl sarcosinate has been shown to have a substantial impact on the lipidome of the skin. researcher.lifenih.govresearchgate.netwiley.com Research has demonstrated significant alterations in the levels of key lipid classes. researcher.lifenih.govresearchgate.netwiley.com Specifically, an increase in phosphatidylglycerol (PG) and phosphatidylcholine (PC) was observed, coupled with a decrease in ceramides. researcher.lifenih.govresearchgate.netwiley.com
Phosphatidylglycerol is a primary component of bacterial cell membranes, and its increase could be linked to the observed shifts in the prokaryotic microbiome. researchgate.netasm.org Phosphatidylcholine is a major constituent of eukaryotic cell membranes, and its elevation may indicate changes in cellular membrane dynamics. uniproma.com Ceramides are essential lipids for maintaining the skin's barrier function, and their reduction could have implications for skin health. nih.govmdpi.com
Correlational analyses have suggested a positive association between the increased abundance of Escherichia-Shigella, Pseudomonas, and Acinetobacter and the elevated levels of phosphatidylglycerol and phosphatidylcholine, although these correlations were not statistically significant. researcher.lifenih.govresearchgate.netwiley.comresearchgate.net
Table 2: Alterations in Lipidome Composition due to Sodium Lauroyl Sarcosinate Exposure
| Lipid Class | Observed Change |
|---|---|
| Phosphatidylglycerol (PG) | Increase |
| Phosphatidylcholine (PC) | Increase |
| Ceramides | Decrease |
Microbiostatic and Fungistatic Properties in Research Models
In controlled research settings, sodium lauroyl sarcosinate has demonstrated both microbiostatic and fungistatic properties. It has been shown to inhibit the bacterial flora found in human saliva and the gut at a concentration of 0.25%. atamanchemicals.comchemicalbook.comatamanchemicals.com Additionally, it acts as a fungistatic agent in aqueous dispersions at a concentration of 1%. atamanchemicals.comchemicalbook.comatamanchemicals.com These properties are attributed to its action as an anionic surfactant, which can disrupt cell membranes and denature proteins. atamanchemicals.comchemicalbook.com
Environmental Fate and Degradation Studies
Biodegradation Pathways and Products
Sodium lauroyl sarcosinate is recognized for its ready biodegradability. conicet.gov.arinci.guideatamanchemicals.com Studies indicate that it can be broken down by enzymes into its constituent natural components. researchgate.net The primary mechanism of its degradation is through hydrolysis of the amide bond that links the fatty acid (lauric acid) and the amino acid derivative (sarcosine).
The initial step in the biodegradation of sodium lauroyl sarcosinate involves its metabolic breakdown into lauric acid and sarcosine (B1681465) (N-methylglycine). researchgate.net While some in vitro studies have suggested that sodium lauroyl sarcosinate is not hydrolyzed by gastric or intestinal enzymes, in vivo studies in rats demonstrate its absorption and subsequent metabolism. industrialchemicals.gov.aueuropa.eu Following oral administration, the compound is absorbed and then broken down, releasing its two main components. industrialchemicals.gov.au Lauric acid is a naturally occurring fatty acid, and sarcosine is a natural amino acid derivative, both of which can be further metabolized by organisms. regulations.gov
Following the initial hydrolysis, the sarcosine molecule undergoes further degradation. Sarcosine is metabolized into the simpler amino acid, glycine. industrialchemicals.gov.au This transformation is catalyzed by the mitochondrial enzyme sarcosine dehydrogenase. nih.gov Glycine is a fundamental amino acid that plays a significant role in numerous physiological processes and is a metabolic source for various essential cellular components. industrialchemicals.gov.au
Table 1: Biodegradation Products of Sodium Lauroyl Sarcosinate
| Initial Compound | Primary Degradation Products | Secondary Degradation Product |
| Sodium Lauroyl Sarcosinate | Lauric Acid | - |
| Sarcosine | Glycine |
Enzymatic Degradation Mechanisms
The breakdown of sodium lauroyl sarcosinate is facilitated by specific enzymes. The nature of these enzymatic interactions can be influenced by several factors, including the source of the enzyme and the chemical environment.
The degradation of N-acyl amino acid surfactants like sodium lauroyl sarcosinate is understood to be carried out by enzymes in the body that break them down into fatty acids and amino acids. researchgate.net However, the specific interactions with lipolytic enzymes can be complex. Some research has indicated that sarcosinates can inhibit the activity of salivary and pancreatic lipases. cir-safety.org Conversely, another study found that the activity of a lipase (B570770) from the bacterium Streptomyces gobitricini increased after a two-hour incubation period with sodium lauroyl sarcosinate. frontiersin.org This suggests that the effect of the surfactant on lipolytic enzymes can be highly specific, depending on the enzyme's origin and the surrounding conditions. Furthermore, studies on the degradation of similar anionic surfactants, such as Igepon, support a degradation pathway that begins with the hydrolysis of the amide bond to release the fatty acid and an amino acid derivative, a process typically mediated by amidase or lipase-type enzymes. science.gov
The rate at which sodium lauroyl sarcosinate degrades is not constant and can be influenced by several key factors.
Surfactant Mixtures: The presence of other surfactants can alter the degradation kinetics. The interaction between anionic surfactants like sodium lauroyl sarcosinate and cationic surfactants can be particularly strong, leading to the formation of structures like vesicles or insoluble ion-pair amphiphiles. conicet.gov.ar The addition of a non-ionic surfactant, sorbitan (B8754009) monolaurate, to sodium lauroyl sarcosinate resulted in the formation of mixed micelle-like aggregates, even though neither surfactant formed micelles on its own. atamanchemicals.com These changes in the physical state of the surfactant in solution can impact its bioavailability and, consequently, its accessibility to biodegrading microorganisms.
Chain Length: For N-acyl amino acid surfactants in general, the length of the alkyl chain is a significant factor. Studies on other amino acid-based surfactants have shown that toxicity can increase with the length of the N-acyl chain. chalmers.se While longer chains can sometimes enhance properties like foam stability, they may also lead to incomplete degradation, potentially due to reduced bioavailability of the breakdown products. chalmers.secsic.es Generally, for surfactant molecules, hydrocarbon chain lengths between C12 and C16 are often associated with the most effective performance in various applications. nih.gov
Table 2: Factors Influencing Degradation Kinetics of Sodium Lauroyl Sarcosinate
| Factor | Influence on Degradation |
| Concentration | Higher concentrations may increase the lag phase of degradation. researchgate.net |
| Surfactant Mixtures | Can form mixed aggregates (micelles, vesicles) with other surfactants, altering bioavailability. conicet.gov.aratamanchemicals.com |
| Alkyl Chain Length | Influences properties like toxicity and may affect the completeness of degradation. chalmers.secsic.es |
Environmental Persistence and Bioaccumulation Assessment
Assessing the potential for a chemical to persist in the environment and accumulate in living tissues is a key component of its environmental risk assessment.
Sodium lauroyl sarcosinate is not considered to be persistent in the environment. ewg.org It is readily biodegradable, which means it is unlikely to remain in ecosystems for extended periods. inci.guideindustrialchemicals.gov.au
The bioaccumulation potential of sodium lauroyl sarcosinate is generally considered to be low. industrialchemicals.gov.au A bioconcentration factor (BCF) for the compound has been estimated to be 3.162 L/kg, a value that indicates it is not expected to significantly bioconcentrate in aquatic organisms. regulations.gov Metabolism studies in rats support this assessment, showing that after oral administration, between 82% and 89% of a dose was excreted in urine and feces within 24 hours, with very little remaining in tissues. industrialchemicals.gov.aueuropa.eucir-safety.org This rapid excretion suggests that the compound does not accumulate in the body over time, even with frequent application. industrialchemicals.gov.au
Evaluation against PBT/vPvB Criteria
Persistence: The substance is not considered persistent. Studies on its biodegradability show that it is readily biodegradable, with one study indicating an 82% degradation in 28 days under aerobic conditions. sigmaaldrich.comcdhfinechemical.com The European Union Ecolabel program also reports that the substance is anaerobically degradable. ewg.org The U.S. Environmental Protection Agency (EPA) has noted that if sodium lauroyl sarcosinate enters the environment, it is expected to degrade rapidly into its natural components, lauric acid and sarcosine. regulations.gov
Toxicity: For the toxicity criterion, assessments focus on aquatic toxicity. While potentially toxic if inhaled in concentrated, dry powder form, its environmental toxicity profile in aquatic systems does not classify it as 'T' under the PBT criteria. fishersci.ptregulations.gov The EPA has characterized it as moderately toxic to aquatic organisms. regulations.gov Specific toxicity data includes a 96-hour LC50 for the zebra fish (Danio rerio) of 107 mg/L and a 48-hour EC50 for Daphnia magna (water flea) of 29.7 mg/L. sigmaaldrich.com The 72-hour ErC50 for the green algae (Desmodesmus subspicatus) was reported as 79 mg/L. sigmaaldrich.com
PBT/vPvB Assessment Data for Sodium Lauroyl Sarcosinate
This table is interactive. You can sort and filter the data.
| Criterion | Parameter | Result | Conclusion | Source(s) |
| Persistence (P) | Biodegradation (OECD 301E) | 82% in 28 days | Not Persistent (Readily biodegradable) | sigmaaldrich.com, cdhfinechemical.com |
| Bioaccumulation (B) | Log Kow (Octanol-Water Partition Coefficient) | 0.37 | Not Bioaccumulative | regulations.gov |
| Toxicity (T) | Acute Fish Toxicity (LC50, 96h, Danio rerio) | 107 mg/L | Not considered 'Toxic' under PBT criteria | sigmaaldrich.com |
| Toxicity (T) | Acute Daphnia Toxicity (EC50, 48h, Daphnia magna) | 29.7 mg/L | Not considered 'Toxic' under PBT criteria | sigmaaldrich.com |
| Toxicity (T) | Algae Toxicity (ErC50, 72h, Desmodesmus subspicatus) | 79 mg/L | Not considered 'Toxic' under PBT criteria | sigmaaldrich.com |
| Overall Assessment | PBT/vPvB Status | Not considered PBT or vPvB | Meets criteria for no classification | fishersci.pt, sevron.co.uk, fishersci.es |
Advanced Analytical Methodologies for Lauryl Sarcosine Sodium Characterization
Chromatographic Techniques for Purity and Content Determination
Chromatography is a cornerstone for the separation and quantification of Lauryl Sarcosine (B1681465) Sodium. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in quality control and research settings.
Gas chromatography is a robust method for the quantitative analysis of Lauryl Sarcosine Sodium in products. A validated procedure involves the simultaneous acidification and extraction of the lauroyl sarcosine from the sample by dissolving it in acidified dimethylformamide. semanticscholar.org An aliquot of this solution is then derivatized using a silylating agent like bis(trimethylsilyl)trifluoroacetamide. semanticscholar.org This derivatization step is crucial as it increases the volatility of the analyte, making it suitable for GC analysis. The derivatized lauroyl sarcosine is then quantified using a wide-bore capillary gas chromatograph equipped with a flame ionization detector (FID). semanticscholar.org This method provides a simple and rapid means for the determination of the compound in personal care products. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique for the detection and estimation of this compound. oup.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is particularly effective for separating this compound from complex mixtures. chromatographyonline.com This approach typically provides better peak shapes and allows for the elution of analytes with a wide range of hydrophobicity in a reasonable timeframe. chromatographyonline.com
One established HPLC method utilizes a C18 stationary phase column with a gradient mobile phase consisting of an aqueous solution with trifluoroacetic acid and an acetonitrile solution with trifluoroacetic acid. patsnap.com Detection is often performed using a UV detector at wavelengths where the molecule absorbs, such as 205 nm or 218 nm. oup.compatsnap.com The external standard method is commonly employed for quantitative detection. patsnap.com This technique has demonstrated excellent linearity over a concentration range of 0.05-2.00 mg/mL, with high accuracy and reliability. patsnap.com
Below is an example of a gradient elution program used for the analysis of this compound:
| Parameter | Condition 1 | Condition 2 |
| Column | C18-ST (4.6mm × 250mm, 5µm) patsnap.com | Shimpack Gist C18 oup.com |
| Mobile Phase A | 0.1% trifluoroacetic acid-water solution patsnap.com | 0.05% Perchloric acid in Water oup.com |
| Mobile Phase B | 0.085% trifluoroacetic acid-acetonitrile solution patsnap.com | Acetonitrile oup.com |
| Gradient Program | Not specified in detail patsnap.com | 0-10 min: 30% to 80% B; 10-20 min: 80% to 90% B oup.com |
| Flow Rate | 1.2 mL/min patsnap.com | 1.0 mL/min oup.com |
| Detection Wavelength | 218 nm patsnap.com | 205 nm oup.com |
| Linear Range | 0.05-2.00 mg/mL patsnap.com | 4.5 ppm (Quantification Limit) oup.com |
| Correlation Coefficient (R²) | 0.9989 patsnap.com | Not specified |
Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful, modern technique for the comprehensive analysis of surfactants like this compound. polymex.fr This methodology combines the high separation efficiency of UPLC with the high mass accuracy and resolution of TOF-MS. It allows for the analysis of all types of surfactants, whether ionic or non-ionic, and can determine not only the composition but also the distribution of chain lengths in complex mixtures. polymex.fr
The electrospray ionization (ESI) source is commonly used, and analysis can be performed in both positive and negative ion modes to capture a wide range of compounds. wordpress.com The high-resolution mass data obtained from TOF-MS enables the confident identification and structural characterization of this compound and potential impurities. bohrium.com This technique is particularly valuable for analyzing complex commercial products and for tracing the presence of the surfactant in various samples. polymex.frbohrium.com
Spectroscopic and Scattering Techniques
Spectroscopic methods are indispensable for the structural elucidation and investigation of the optical properties of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for the structural analysis of this compound, providing a molecular fingerprint based on the vibrational frequencies of its functional groups. The FTIR spectrum of sodium N-lauroylsarcosinate hydrate shows characteristic absorption bands. researchgate.netresearchgate.net A notable feature is a split peak in the amide region, observed at approximately 1640 cm⁻¹ and 1648 cm⁻¹. researchgate.netresearchgate.net
This splitting is indicative of the specific conformational state of the amide group in the solid or hydrated form. The position of these bands can shift due to intermolecular interactions. For instance, hydrogen bonding between the carbonyl of the amide group and hydroxyl groups of other molecules can cause a shift to higher wavenumbers, such as 1656 cm⁻¹. researchgate.net This makes FTIR a valuable tool for studying the interactions of this compound with other components in a formulation or its self-assembly behavior. acs.orgnih.gov
Key FTIR absorption bands for this compound are summarized below:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3500 - 3200 | O-H stretching (from bound water) | researchgate.net |
| 1648 and 1640 | Amide C=O stretching (split peak) | researchgate.netresearchgate.net |
| 1656 | Amide C=O stretching (H-bonded) | researchgate.net |
While this compound itself does not possess strong chromophores for direct UV-Vis analysis in the higher wavelength regions, UV-Vis spectroscopy is a valuable indirect method for studying its properties, particularly its interaction with other molecules and its aggregation behavior. oup.comresearchgate.net
For instance, the interaction between this compound and chromophoric molecules (dyes) can be monitored by observing changes in the dye's absorption spectrum. A study involving the dye Crystal Violet showed that as the concentration of this compound increased, the intensity of the dye's absorption peak at 590 nm was affected, indicating a strong interaction and the partitioning of the dye within the surfactant's micellar structures. researchgate.net Additionally, UV-Vis spectroscopy can be used in conjunction with resonance light scattering (RLS) techniques to study the interaction of this compound with proteins, where the formation of surfactant-protein complexes leads to enhanced scattering that can be detected. researchgate.net
Fluorescence Spectroscopy for Micellar Microenvironment
Fluorescence spectroscopy, utilizing probe molecules, is a powerful technique to investigate the microenvironment of surfactant micelles. Pyrene is a commonly employed fluorescent probe due to the sensitivity of its vibrational fine structure to the polarity of its immediate surroundings. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), denoted as the I₁/I₃ ratio, is a well-established indicator of the micropolarity of the medium in which the pyrene molecule is solubilized. researchgate.netnih.govusc.gal
Time-resolved fluorescence quenching is another valuable method that can be used to determine the aggregation number of micelles. scielo.brresearchgate.netresearchgate.net This technique involves monitoring the decay of fluorescence of a probe in the presence of a quencher, which provides information about the size and number of molecules in a micellar aggregate.
Interactive Data Table: Micropolarity Assessment using Pyrene Fluorescence
| Surfactant System | Probe | Parameter | Value | Significance |
| Aqueous Solution | Pyrene | I₁/I₃ Ratio | ~1.6 - 1.8 | High polarity of water |
| Sodium Lauroyl Sarcosinate Micelles | Pyrene | I₁/I₃ Ratio | Expected to be significantly < 1.6 | Indicates a nonpolar, hydrophobic micellar core |
Circular Dichroism (CD) for Protein Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of proteins and monitoring conformational changes upon interaction with surfactants. springernature.combohrium.com The far-UV CD spectrum of a protein provides characteristic signals for α-helical, β-sheet, and random coil structures. researchgate.netmdpi.com
Studies on the interaction of sodium lauroyl sarcosinate with proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have demonstrated that the surfactant can induce significant alterations in their secondary structure. At low concentrations, the native α-helical structure of these proteins is largely maintained. However, as the concentration of sodium lauroyl sarcosinate increases, a noticeable conformational change occurs, characterized by a decrease in the α-helical content and a corresponding increase in β-sheet or random coil structures. researchgate.netresearchgate.netnih.gov This transition is indicative of protein unfolding and denaturation induced by the surfactant. The far-UV CD spectra of BSA, for instance, typically show two negative bands around 208 and 222 nm, which are characteristic of its high α-helical content. researchgate.net Upon interaction with increasing concentrations of sodium lauroyl sarcosinate, the intensity of these bands is expected to decrease, signifying a loss of helical structure.
Interactive Data Table: Effect of Sodium Lauroyl Sarcosinate on Protein Secondary Structure
| Analyte | Surfactant Concentration | Observed Change in Secondary Structure | Technique |
| Bovine Serum Albumin (BSA) | Low (pre-micellar) | Minimal change in α-helical content | Far-UV CD Spectroscopy |
| Bovine Serum Albumin (BSA) | High (post-micellar) | Decrease in α-helical content, increase in β-sheet/random coil | Far-UV CD Spectroscopy |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and macromolecules in solution. nih.gov It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. muser-my.com For surfactant solutions, DLS is instrumental in characterizing the size and polydispersity of micelles and other aggregates.
Research has shown that sodium lauroyl sarcosinate forms small, spherical micelles in aqueous solutions. iitkgp.ac.in DLS measurements can provide the hydrodynamic radius (Rh) of these micelles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the micelle. nih.gov The polydispersity index (PDI) is also obtained from DLS measurements, indicating the breadth of the size distribution. A low PDI value suggests a monodisperse system with micelles of a uniform size. The size of sodium lauroyl sarcosinate micelles can be influenced by factors such as concentration, pH, and the presence of other molecules. For instance, in mixed surfactant systems, the interaction with other surfactants can lead to the formation of larger aggregates, such as wormlike micelles. usc.gal
Interactive Data Table: Aggregate Size Distribution of Sodium Lauroyl Sarcosinate Micelles
| Concentration | Hydrodynamic Radius (Rh) | Polydispersity Index (PDI) | Micelle Morphology |
| Above CMC | ~3 nm | Low | Small, spherical |
| High Concentration / Mixed Systems | Variable | May Increase | Potential for larger aggregates |
Resonance Light Scattering (RLS) for Aggregation and Quantification
Resonance Light Scattering (RLS) is a sensitive technique that measures the enhanced scattering of light at or near the absorption bands of aggregated chromophores. nih.govresearchgate.net While sodium lauroyl sarcosinate itself does not have a strong chromophore, its aggregation behavior can be studied using RLS in the presence of interacting molecules.
A significant application of RLS in the context of sodium lauroyl sarcosinate is in the quantification of proteins. At a pH below the isoelectric point of proteins, they carry a net positive charge and can interact with the anionic sodium lauroyl sarcosinate, leading to the formation of large aggregates. This aggregation results in a dramatic enhancement of the RLS intensity. nih.govresearchgate.net The enhanced RLS signal is directly proportional to the concentration of the protein, allowing for highly sensitive protein assays with low detection limits. nih.govresearchgate.net The maximum RLS peak for the sodium lauroyl sarcosinate-protein system is typically observed around 391 nm. nih.govresearchgate.net
Interactive Data Table: RLS for Protein Quantification using Sodium Lauroyl Sarcosinate
| Analyte | Surfactant | Observation | Application |
| Various Proteins | Sodium Lauroyl Sarcosinate | Significant enhancement of RLS intensity upon aggregation | High-sensitivity protein quantification |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a crucial tool for assessing the thermal stability and decomposition profile of materials.
While specific TGA data for sodium lauroyl sarcosinate is not extensively detailed in the available literature, studies on similar surfactants, such as sodium lauroyl isethionate, provide insights into the expected thermal behavior. acs.orgwhiterose.ac.ukresearchgate.net A typical TGA thermogram for a surfactant would show distinct mass loss steps corresponding to the evaporation of water and the decomposition of the organic components. The onset temperature of decomposition is a key parameter for determining the thermal stability of the compound. For surfactants, the decomposition often occurs in multiple stages, reflecting the breakdown of different parts of the molecule. marquette.edu
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study the phase transitions of materials, such as melting, crystallization, and glass transitions. ucs.br
For surfactants like sodium lauroyl sarcosinate, DSC can be used to investigate the phase behavior in both the solid state and in aqueous solutions. In the solid state, DSC can determine the melting point and any polymorphic transitions. In aqueous systems, DSC can be used to study the phase diagram of surfactant-water mixtures, revealing transitions between different liquid crystalline phases. researchgate.net The presence of other components, such as co-surfactants or polymers, can influence these phase transitions, which can be monitored by DSC.
Microscopic Imaging for Morphological Characterization
Advanced microscopic techniques are indispensable for characterizing the morphology of surfactant aggregates. These methods provide direct visual evidence of the size, shape, and structure of assemblies such as micelles, vesicles, and other complex structures formed by this compound in solution.
Transmission Electron Microscopy (TEM) for Aggregate Morphology
Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution visualization of surfactant aggregates. In the study of this compound, TEM analysis has been crucial in identifying the morphology of the self-assembled structures it forms in aqueous solutions.
Research has shown that pure this compound typically forms small, spherical micelles in a pH 7 buffer when above its critical micelle concentration (CMC). Negatively stained TEM micrographs clearly reveal these micellar structures. In mixed surfactant systems, the morphology can become more complex. For instance, when combined with other surfactants, this compound can participate in the formation of wormlike micelles or vesicles.
One study investigating a ternary system of sodium N-lauroylsarcosinate hydrate, 1-decanol (B1670082), and water utilized TEM to observe vesicle formation. The TEM images clearly showed the internal cavity of the vesicles surrounded by a distinct border, with particle sizes around 100 nm. This observation was consistent with data obtained from dynamic light scattering (DLS) analysis. The technique often requires a negative staining agent, such as uranyl acetate, to enhance the contrast and visualize the aggregate structures against the background.
Table 1: TEM Observations of this compound Aggregates
| System Composition | Observed Aggregate Morphology | Typical Size Range | pH / Conditions | Reference |
|---|---|---|---|---|
| Pure Sodium Lauroyl Sarcosinate (SLS) in buffer | Small spherical micelles | Not specified | 7.0 | nih.govresearchgate.net |
| SLS / 1-decanol / water (1:2 molar ratio) | Vesicles | ~100 nm | Aqueous solution at 25°C | arxiv.org |
| SLS / Cocamidopropyl Betaine (B1666868) (CAPB) | Wormlike micelles | Not specified | pH 4.7 | mdpi.comnih.gov |
Scanning Electron Microscopy (SEM) for Surface Structures
Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography of solid materials. While TEM is more common for visualizing aggregates in a solution, SEM can be employed to characterize the morphology of materials synthesized using this compound as a template or structure-directing agent. For example, it has been used to study the spherical morphological structure of mesoporous tin oxide synthesized with this surfactant. For this compound itself, SEM would be applicable for studying its solid, crystalline state or the structure of dried films, providing insights into its surface features and macroscopic organization.
Confocal Fluorescence Microscopy (CFM) for System Visualization
Confocal Fluorescence Microscopy (CFM) is an advanced optical imaging technique that creates high-resolution images of fluorescently labeled samples, offering the ability to visualize structures in three dimensions. While direct CFM imaging of this compound aggregates is not extensively documented in the reviewed literature, the technique offers significant potential for visualizing these systems.
Electrometric and Rheological Characterization
Electrometric and rheological measurements provide critical information about the physicochemical properties of this compound solutions, including micelle formation, electrical properties, and flow behavior.
Electrical Conductivity Measurements
Electrical conductivity measurement is a fundamental technique used to determine the Critical Micelle Concentration (CMC) of ionic surfactants like this compound. The principle relies on the change in the mobility of charge carriers (ions) upon the formation of micelles.
Below the CMC, the surfactant exists primarily as individual monomers, and the specific conductance of the solution increases linearly with concentration. However, once micelles begin to form at the CMC, the newly added surfactant molecules aggregate. These micelles, along with their bound counterions, have a lower electrophoretic mobility than the free monomers. This leads to a distinct change—a decrease—in the slope of the specific conductance versus concentration plot. The concentration at which this break in the plot occurs is identified as the CMC. Studies have effectively used this method to determine the CMC of this compound in aqueous solutions and to investigate how the CMC is influenced by the addition of various salts. For instance, the CMC generally decreases with increasing salt concentration due to the screening of electrostatic repulsion between the surfactant head groups.
Table 2: Critical Micelle Concentration (CMC) of Sodium N-dodecanoyl Sarcosinate (SDDS) in the Presence of Different Salts at 298 K (Determined by Conductometry)
| Salt | Salt Concentration (mM) | CMC (mM) | Reference |
|---|---|---|---|
| MgCl₂ | 5 | 5.85 | researchgate.netnih.gov |
| MgCl₂ | 10 | 4.25 | researchgate.netnih.gov |
| MgCl₂ | 25 | 2.95 | researchgate.netnih.gov |
| Na₂SO₄ | 5 | 7.75 | researchgate.netnih.gov |
| Na₂SO₄ | 10 | 7.10 | researchgate.netnih.gov |
| Na₂SO₄ | 25 | 6.55 | researchgate.netnih.gov |
Viscosity and Rheological Profile Analysis
The rheological profile of this compound solutions is a key indicator of the structure and interactions of its aggregates. Pure aqueous solutions of this compound typically exhibit Newtonian fluid behavior, where the viscosity is independent of the shear rate. The viscosity increases with concentration; for example, the viscosity of a 10 wt% solution is reported as 2.4 mPa·s, which increases to 7.2 mPa·s for a 20 wt% solution.
The rheological behavior can be dramatically altered by changing the solution's pH or by adding co-surfactants or electrolytes. A significant finding is the synergistic effect observed when this compound is mixed with zwitterionic surfactants like Cocamidopropyl Betaine (CAPB). These mixtures can lead to the formation of elongated, wormlike micelles, which entangle to form a network, causing a substantial increase in viscosity and a transition to viscoelastic, shear-thinning behavior.
The viscosity of these mixed systems is highly dependent on the mass ratio of the surfactants and the pH. For CAPB/sarcosinate systems, the highest viscosities are often observed in a pH range of 4.0 to 6.0. For example, a maximum viscosity of approximately 5.5 Pa·s was measured for a CAPB/sarcosinate mass ratio of 8:4 at a pH of 5.1. This pH-dependent viscosity allows for precise control over the rheological properties of formulations.
Table 3: Viscosity of this compound Solutions Under Various Conditions
| System Composition | Concentration / Ratio | pH | Temperature (°C) | Viscosity | Rheological Behavior | Reference |
|---|---|---|---|---|---|---|
| Sodium Lauroyl Sarcosinate in water | 10 wt% | - | - | 2.4 mPa·s | Newtonian | |
| Sodium Lauroyl Sarcosinate in water | 20 wt% | - | - | 7.2 mPa·s | Newtonian | |
| CAPB / Sodium Lauroyl Sarcosinate | 8:4 mass ratio | 5.1 | - | ~5.5 Pa·s | Viscoelastic | |
| CAPB / Sodium Lauroyl Sarcosinate | 6:6 mass ratio | ~5.2 | - | ~1.5 Pa·s | Viscoelastic |
Theoretical and Computational Studies of Lauryl Sarcosine Sodium
Molecular Dynamics Simulations of Self-Assembly
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a system will evolve, providing a virtual microscope to observe molecular phenomena. nih.govyoutube.com For surfactants like sodium lauroyl sarcosinate, MD simulations are particularly valuable for understanding the spontaneous process of self-assembly into structures such as micelles.
Simulations of sodium lauroyl sarcosinate (SLSar) have been employed to explore its aggregation behavior, particularly in mixed surfactant systems. For instance, dissipative particle dynamics, a coarse-grained MD technique suitable for simulating large systems over long timescales, has been used to study the self-assembly process in mixtures of SLSar and cocoamidopropyl betaine (B1666868) (CAPB). nih.gov These simulations have successfully characterized the early stages of micelle formation and growth. nih.gov
Key findings from these computational studies include the identification of distinct behaviors in the micellar self-assembly process. Researchers have observed different growth patterns, such as logarithmic, linear, and cubic growth of aggregates, which can be correlated with macroscopic properties like the viscosity of the formulation. nih.gov The simulations reveal how factors like the ratio of different surfactants and pH influence the formation and morphology of the resulting aggregates. nih.gov Experimental studies have confirmed that sodium lauroyl sarcosinate on its own tends to form small, spherical micelles in aqueous solutions. scispace.comresearchgate.net Computational models support this by allowing for the calculation of parameters like the surfactant packing parameter, which predicts the geometry of the aggregate. For spherical micelles, this parameter is expected to be less than or equal to 0.333, a condition that is met in simulations of similar N-acyl amino acid surfactants.
Table 1: Parameters and Observations from Molecular Dynamics Simulations of Surfactant Self-Assembly
| Simulation Technique | System Studied | Key Parameters Investigated | Primary Findings | Reference |
|---|---|---|---|---|
| Dissipative Particle Dynamics (DPD) | Mixed micelles of Sodium Lauroyl Sarcosinate (SLSar) and Cocoamidopropyl Betaine (CAPB) | Surfactant ratio, pH, Time | Identified logarithmic, linear, and cubic growth phases of micelles; correlated growth behavior with experimental zero-shear viscosity. | nih.gov |
| General Molecular Dynamics (MD) | Aqueous solutions of N-acyl amino acid surfactants | Packing parameter (P), Aggregate shape | Simulations are consistent with experimental findings of small, spherical micelle formation (P ≤ 0.333). | scispace.comresearchgate.net |
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. nih.gov These methods can accurately predict molecular geometries, energy levels, and the distribution of electron density, which in turn govern the nature and strength of intermolecular interactions. nih.govmdpi.com For sodium lauroyl sarcosinate, these calculations can elucidate the forces driving its self-assembly and interaction with other species.
The molecular structure of sodium lauroyl sarcosinate features a hydrophobic lauroyl tail, a negatively charged hydrophilic carboxylate headgroup, and an amide linkage. researchgate.net Quantum calculations can precisely map the electrostatic potential of the molecule, highlighting the electron-rich carboxylate group and the partial charges on the amide group. This information is crucial for understanding interactions such as hydrogen bonding and electrostatic attractions. For instance, DFT has been used to study the carboxyl group in amino acids and related molecules, providing insight into its bonding characteristics. researchgate.net
While comprehensive quantum chemical studies on isolated sodium lauroyl sarcosinate interactions are not extensively published, DFT has been applied to this molecule in the context of its interaction with mineral surfaces. consensus.app In broader studies of N-acyl amino acid surfactants, the difference in self-assembly behavior between sodium lauroyl sarcosinate and the closely related sodium lauroyl glycinate (B8599266) is attributed to steric repulsion and hydrogen-bonding capabilities at the headgroup, factors that can be quantified using quantum chemistry. scispace.comresearchgate.net
Calculations on similar surfactant molecules often focus on parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to interact and donate electrons, which is a key aspect of surfactant adsorption and interaction mechanisms. mdpi.com
Table 2: Typical Insights from Quantum Chemical Calculations on Surfactants
| Calculated Property | Significance for Molecular Interactions | Relevance to Lauryl Sarcosine (B1681465) Sodium |
|---|---|---|
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrostatic interactions. | Highlights the negatively charged carboxylate headgroup and polar amide region as key interaction sites. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the ability to donate or accept electrons. | A lower energy gap would suggest a higher propensity to interact with surfaces or other molecules. mdpi.com |
| Partial Atomic Charges | Quantifies the charge distribution across the molecule. | Determines the strength of coulombic and hydrogen bonding interactions with water, ions, and biomolecules. nih.gov |
| Interaction Energy | Calculates the strength of binding between two or more molecules. | Can quantify the role of hydrogen bonding and van der Waals forces in micelle formation and protein binding. |
Molecular Docking and Binding Studies with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nih.gov It is widely used in drug discovery and to understand the interactions between small molecules and biological targets. nih.govnih.gov The method involves searching for the optimal binding geometry between the ligand (e.g., sodium lauroyl sarcosinate) and the receptor, and then scoring or ranking the potential poses based on a function that approximates the binding free energy. nih.gov
Sodium lauroyl sarcosinate is known to interact with various biomolecules, particularly proteins. atamanchemicals.com It is frequently used in biochemical applications to solubilize proteins from inclusion bodies and is known to influence protein aggregation. researchgate.netnih.gov Experimental studies have demonstrated its interaction with a range of proteins, including lysozyme, bovine serum albumin (BSA), human serum albumin (HSA), and hemoglobin. researchgate.net
Molecular docking simulations can provide atomic-level details of these interactions. Such studies would aim to:
Identify Binding Sites: Determine the specific pockets or surface regions on a protein where the surfactant molecule is most likely to bind.
Characterize Binding Modes: Reveal the specific amino acid residues involved in the interaction, distinguishing between hydrophobic interactions with the lauroyl tail and electrostatic or hydrogen-bonding interactions with the polar headgroup.
Estimate Binding Affinity: Provide a score that correlates with the strength of the interaction, helping to explain why the surfactant binds to certain proteins more strongly than others.
In silico studies of other surfactants with proteins like BSA have shown that hydrophobic tails tend to bind with hydrophobic amino acid residues, while polar headgroups interact with polar residues. nih.gov Docking and subsequent MD simulations can decompose the binding energy into contributions from different forces, such as van der Waals and electrostatic (coulomb) energies, to clarify the mechanism of binding. nih.gov For sodium lauroyl sarcosinate, such studies would be invaluable in explaining its efficacy in protein solubilization and its effects on the skin lipidome, where it has been shown to interact with lipids like ceramides.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Enhanced Sustainability
The predominant industrial synthesis route for sodium lauroyl sarcosinate is the Schotten-Baumann condensation, which typically involves reacting lauroyl chloride with sarcosine (B1681465) under alkaline conditions. csic.esubc.canih.gov While effective, this method presents sustainability challenges, including the use of hazardous chemicals like acyl chlorides and organic solvents such as acetone, which can be toxic and volatile. nih.goveuropa.eu
Future research is intensely focused on developing "green" and more sustainable synthetic pathways. Key areas of exploration include:
Enzymatic Synthesis: This approach uses enzymes, such as aminoacylases, as biocatalysts. csic.eseuropa.euacademie-sciences.fr Enzymatic methods offer mild reaction conditions, reducing energy consumption and pollution. csic.es Research has demonstrated the potential of novel aminoacylases for the synthesis of N-acyl-amino acids, with some enzymes achieving high conversion rates for various amino acids and acyl donors. europa.eu However, challenges remain, including relatively low yields and the need for cost-effective enzyme production and recovery. csic.esubc.ca
Chemo-enzymatic Methods: Combining the advantages of chemical and enzymatic synthesis is another promising avenue. csic.es This hybrid approach seeks to optimize efficiency while minimizing environmental impact, though it has not yet been widely adopted. csic.es
Fermentation Methods: Direct production via fermentation is being explored as a potentially low-cost and environmentally friendly route. csic.es This technology is still in its nascent stages and is not yet considered mature for large-scale production. csic.esubc.ca
Alternative Raw Materials: Research is also investigating the use of alternative, renewable raw materials. For instance, fatty acids can be sourced from vegetable oils like coconut or palm kernel oil, and amino acids are inherently renewable. researchgate.netchalmers.se The development of synthesis routes that directly utilize triglycerides from these oils instead of first converting them to fatty acid chlorides is an active area of study. researchgate.net
The overarching goal of this research is to optimize existing methods and develop new ones that are more environmentally friendly and efficient, thereby promoting the sustainable development of N-acyl amino acid surfactants. ubc.ca
Deeper Understanding of Complex Self-Assembly Systems
The functionality of sodium lauroyl sarcosinate in various applications stems from its ability to self-assemble into complex structures in solution, such as micelles and vesicles. cesio.eusecure-platform.com The nature of these aggregates is dictated by a delicate balance of intermolecular forces, including hydrogen bonding and steric repulsion at the molecular head-group. cesio.eusecure-platform.commdpi.com
Current and future research aims to achieve a more profound understanding of these self-assembly processes, particularly in mixed systems.
Influence of Molecular Structure: Studies comparing sodium lauroyl sarcosinate (SLS) with structurally similar surfactants, like sodium lauroyl glycinate (B8599266) (SLG), have revealed significant differences in their self-assembly behavior. For instance, while SLS tends to form small, spherical micelles, SLG can form unilamellar vesicles, a difference attributed to steric repulsion and hydrogen-bonding interactions at the head-group. cesio.eusecure-platform.com
Mixed Surfactant Systems: The interaction of sodium lauroyl sarcosinate with other types of surfactants is a key area of investigation. When mixed with zwitterionic surfactants like cocamidopropyl betaine (B1666868), it can form worm-like micelles, leading to a significant increase in viscosity. erasm.orgaise.eu Understanding these synergistic interactions is crucial for designing complex surfactant systems with tailored rheological properties. aise.eu
Interaction with Polymers: The behavior of sodium lauroyl sarcosinate in the presence of polymers is another active research field. Studies with polyvinylpyrrolidone (B124986) (PVP) show that interactions between the surfactant and polymer can alter the properties of the resulting mixture, for example, by acting as a plasticizer in polymer films. eosca.eu
Advanced Characterization Techniques: A variety of advanced techniques are employed to study these complex systems, including surface tension measurements, dynamic light scattering (DLS), calorimetry, and microscopy (cryo-TEM). cesio.euaise.euerasm.org These methods provide detailed insights into the size, morphology, and stability of the self-assembled structures.
By delving deeper into the fundamental principles governing self-assembly, researchers can better predict and control the performance of sodium lauroyl sarcosinate in formulated products.
Tailoring Interactions with Specific Biological Systems for Research Tools
Sodium lauroyl sarcosinate is a valuable tool in molecular biology and biochemical research due to its ability to interact with and modify biological macromolecules. europa.eud-nb.info It is frequently used for cell lysis during RNA isolation, the solubilization and separation of membrane proteins, and as a component in various biochemical assays. europa.euwhiterose.ac.ukwhiterose.ac.uk
Future research is focused on refining and tailoring its interactions with specific biological systems to develop more sophisticated research tools.
Protein Solubilization and Purification: As an anionic surfactant, it is known to solubilize proteins, including those in difficult-to-dissolve inclusion bodies. d-nb.infomdpi.com It is often used to separate soluble proteins from insoluble protein fibrils, such as those found in neurodegenerative diseases. d-nb.info
Protein Interaction Studies: Its interactions with specific proteins are being studied in detail. For example, research using techniques like Biacore has shown that sarkosyl can be an effective regeneration reagent for studying protein-protein interactions, allowing for reproducible binding experiments. ijsart.com Other studies have developed high-sensitivity methods for protein determination using resonance light scattering enhanced by the interaction between proteins and sodium lauroyl sarcosinate. academie-sciences.fr
Induction of Protein Aggregation: Intriguingly, while known for solubilizing proteins, recent research has shown that under certain conditions (such as acidic pH and specific concentrations), sodium lauroyl sarcosinate can induce the aggregation and amyloid fibrillation of proteins like human serum albumin (HSA). mdpi.com Biophysical studies suggest that electrostatic and hydrophobic interactions trigger this aggregation, causing a structural transformation from α-helices to β-sheets. mdpi.com Further investigation into this dual role is warranted to fully understand its influence on protein folding and misfolding pathways. mdpi.com
DNA/RNA Isolation and Analysis: Its utility extends to nucleic acid research, where it is used as a dissolving agent in cell purification and as an additive for separating DNA from human serum. whiterose.ac.uk
By precisely controlling factors like concentration and pH, researchers aim to harness the specific interactions of sodium lauroyl sarcosinate to probe biological processes and develop novel analytical techniques.
Advancements in Materials Science Applications
The unique properties of sodium lauroyl sarcosinate are being explored for novel applications in materials science, moving beyond its traditional role in personal care and cleaning products.
Polymer-Based Materials: The interaction of sodium lauroyl sarcosinate with polymers is a promising area. Research has shown that incorporating it into polyvinylpyrrolidone (PVP) films can modify their properties. eosca.eu It can act as a plasticizer, decreasing the thermal stability of the polymer and increasing the mobility of polymer chains. eosca.eu This allows for the tuning of material characteristics, such as moisture absorption and opacity, for specific applications. eosca.eu
Corrosion Inhibition: Sodium lauroyl sarcosinate has demonstrated effectiveness as a corrosion inhibitor, particularly for metals like manganese steel in saline solutions. Its ability to form a protective layer on metal surfaces makes it a candidate for environmentally friendly anti-corrosion formulations.
Mineral Flotation: In the field of mineral processing, it is being investigated as a selective collector. As an amino acid-based surfactant, its carboxyl and amide groups can selectively adsorb onto specific mineral surfaces through chelation and electrostatic interactions. This property enables the efficient separation of valuable minerals from ore, aligning with the demand for greener mineral processing technologies.
Drug Delivery Systems: The self-assembly of sodium lauroyl sarcosinate into vesicles, especially in catanionic mixtures with oppositely charged surfactants like sodium dodecyl sulfate (B86663) (SDS), presents opportunities for creating drug delivery vehicles. These catanionic vesicles have been shown to efficiently entrap and release anti-cancer drugs in response to changes in pH, suggesting potential applications in targeted therapies.
These emerging applications highlight the versatility of sodium lauroyl sarcosinate as a functional material, driven by its surface activity, biodegradability, and ability to interact with a wide range of other substances.
Comprehensive Environmental Impact Assessment Methodologies
Sodium lauroyl sarcosinate is widely regarded as a biodegradable and environmentally friendly surfactant, which is a key driver of its increasing use. chalmers.se However, a truly comprehensive understanding of its environmental impact requires sophisticated assessment methodologies that go beyond simple biodegradability tests.
Future research in this area is focused on developing and applying more holistic assessment frameworks:
Life Cycle Assessment (LCA): LCA provides a 'cradle-to-grave' analysis of a product's environmental impact, from raw material extraction to final disposal. erasm.org This methodology evaluates multiple impact categories, such as primary energy demand and global warming potential, offering a complete picture of a surfactant's sustainability. Applying LCA to sodium lauroyl sarcosinate and its production processes can identify hotspots for environmental improvement. academie-sciences.frerasm.org
Advanced Ecotoxicity Testing: Standardized ecotoxicity tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the intrinsic hazard of chemicals to aquatic life (e.g., algae, daphnia, fish). cesio.eu However, surfactants are often categorized as 'difficult-to-test' substances due to properties like foaming, adsorption, and poor water solubility under certain conditions. erasm.orgijsart.com Research is ongoing to refine these test methods to ensure reliable and meaningful results for surfactants, considering factors like bioavailability—the fraction of the chemical that is actually available to cause an effect in an organism. erasm.orgwhiterose.ac.uk
Biodegradation Pathway Analysis: While N-acyl amino acids are known to biodegrade into their constituent fatty acids and amino acids, a detailed analysis of the biodegradation pathways and potential intermediate metabolites is crucial. researchgate.netchalmers.se This ensures that no persistent or more toxic byproducts are formed during degradation. europa.eu
Risk Assessment Frameworks: Comprehensive risk assessment combines hazard data (ecotoxicity) with exposure data (environmental concentrations). whiterose.ac.ukmdpi.com Organizations like ERASM (the joint research platform of A.I.S.E. and CESIO) conduct extensive research to model the environmental fate of surfactants in various compartments, including wastewater, freshwater, and soil, to perform robust ecological risk assessments. europa.eu
By employing these comprehensive methodologies, researchers and regulators can build a more complete and scientifically robust profile of the environmental impact of sodium lauroyl sarcosinate, ensuring its safe and sustainable use. secure-platform.com
Q & A
Q. What are the standard analytical methods for quantifying sodium lauroyl sarcosinate in experimental samples?
Quantification typically employs high-performance liquid chromatography (HPLC) with internal standardization. For example, a validated protocol involves using sodium decanoyl sarcosinate as an internal standard, with peak response ratios (rU/rS) calculated to determine concentration . Calibration curves are constructed using standard solutions with defined concentrations (e.g., 23 mg/mL), ensuring linearity and accuracy within ±5% deviation.
Q. How is sodium lauroyl sarcosinate synthesized for laboratory use?
The compound is synthesized via acylation of sarcosine under alkaline conditions. A common method involves reacting sarcosine aqueous solution with sodium hydroxide and lauroyl chloride (C12H23ClO). The reaction proceeds at controlled pH (9–10) and temperature (25–30°C) to minimize hydrolysis. Post-synthesis purification includes solvent extraction and recrystallization to achieve >97% purity, verified by fatty acid composition analysis .
Q. What role does sodium lauryl sarcosine play in molecular biology buffers?
It is used as a mild anionic detergent in protein extraction buffers (e.g., GUS assay buffer) to solubilize membrane proteins without denaturation. A typical formulation includes 0.1% sodium lauryl sarcosine, 50 mM phosphate buffer (pH 7.0), and 10 mM β-mercaptoethanol. This combination enhances cell lysis efficiency while maintaining enzyme activity .
Advanced Research Questions
Q. How does sodium lauroyl sarcosinate interact with other surfactants to modify solution viscosity?
In mixed surfactant systems, sodium lauroyl sarcosinate exhibits synergistic viscosity enhancement. For instance, adding HCA-nC8P (a pyrrolidone citrate surfactant) at a 1:1 mole ratio increases the viscosity of a 15 wt% sodium lauroyl sarcosinate solution by 10–15×. Longer alkyl chains (e.g., HCA-nC12P) amplify this effect, achieving 70–80× viscosity increases due to hydrophobic interactions and micellar network formation .
| Surfactant Additive | Mole Ratio | Viscosity Increase |
|---|---|---|
| HCA-nC8P | 1:1 | 10–15× |
| HCA-nC12P | 1:1 | 70–80× |
Q. What protocols optimize sodium lauryl sarcosine for membrane protein solubilization in proteomics?
A high-efficiency protocol combines 2% lauryl sarcosine with sodium deoxycholate and heating (95°C) to solubilize integral membrane proteins. Post-solubilization, peptides are purified via reverse-phase solid-phase extraction and fractionated by strong-cation exchange chromatography. For quantitative studies, stable-isotope dimethyl labeling enables multiplexed analysis using nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) .
Q. How do mole ratios of sodium lauroyl sarcosinate to citric acid derivatives affect critical micelle concentration (CMC) and surface activity?
Increasing the mole ratio of sodium lauroyl sarcosinate to citric acid derivatives (e.g., C8P/C12P) reduces CMC and increases surface pressure (pC20). At a 1:1 ratio, CMC decreases by 30–40%, while pC20 rises by 15–20%, indicating enhanced surfactant efficiency. These changes correlate with improved wettability and micelle stability in aqueous systems .
Q. What methodological considerations are critical for reproducibility in fatty acid composition analysis of sodium lauroyl sarcosinate?
Gas chromatography (GC) with flame ionization detection (FID) is recommended. Samples are derivatized using boron trifluoride-methanol to form methyl esters, separated on an HP-5 column, and quantified via internal standardization (e.g., dodecanoic acid). Key parameters include column temperature gradients (50–250°C at 5°C/min) and split injection ratios (1:50) to ensure resolution of C12 peaks with <2% RSD .
Methodological Best Practices
- Buffer Optimization : For protein extraction, maintain sodium lauryl sarcosine concentrations ≤0.1% to avoid interference with downstream assays (e.g., Bradford protein quantification) .
- Quality Control : Batch-to-batch variability in commercial preparations should be assessed via hydroxyl value and saponification value tests, referencing pharmacopeial standards for fatty acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
